H-Leu-val-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929169 | |
| Record name | L-Leucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13588-95-9 | |
| Record name | L-Leucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of H-Leu-Val-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-leucyl-L-valine (H-Leu-Val-OH) is a fundamental building block in the intricate world of peptide science. Its discovery is intrinsically linked to the foundational work of pioneers like Emil Fischer in the early 20th century, who laid the groundwork for peptide chemistry. Since then, the synthesis of this compound has evolved from classical solution-phase methods to more sophisticated solid-phase and enzymatic strategies, each offering distinct advantages in yield, purity, and scalability. This technical guide provides a comprehensive overview of the historical context of this compound's discovery and a detailed exploration of its synthesis methodologies. It includes comparative quantitative data, detailed experimental protocols, and characterization data to serve as a valuable resource for researchers in peptide synthesis and drug development.
Discovery and Historical Context
The journey of this compound begins with the birth of peptide chemistry. While a singular "discovery" of this specific dipeptide is not pinpointed to a single event, its existence and synthesis are a direct result of the groundbreaking work on peptide bonds and amino acid sequencing in the early 1900s. Emil Fischer, a Nobel laureate, is widely credited with the first synthesis of a dipeptide, glycylglycine, in 1901, which marked the beginning of peptide synthesis. His development of methods to link amino acids together via the peptide bond opened the door for the synthesis of countless peptide combinations, including L-leucyl-L-valine.
Initially, the synthesis of dipeptides like this compound was a laborious process carried out in solution, with low yields and challenging purification. The subsequent development of protecting groups and coupling reagents throughout the 20th century significantly advanced the field, making the synthesis of well-defined peptides more accessible. The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the field, enabling the rapid and efficient synthesis of longer peptides and making dipeptides like this compound readily available as building blocks for more complex structures.
Synthesis Methodologies
The synthesis of this compound can be approached through several distinct methodologies, each with its own set of protocols, advantages, and challenges. The primary methods include classical solution-phase synthesis, solid-phase peptide synthesis (SPPS), and enzymatic synthesis.
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis represents the classical approach to peptide bond formation. This method involves the stepwise coupling of protected amino acids in a suitable solvent.
General Workflow:
Experimental Protocol: Synthesis of Boc-Leu-Val-OMe
-
Esterification of Valine: To a cooled (0 °C) solution of L-valine in methanol, add thionyl chloride dropwise. Stir the reaction mixture at room temperature for 8 hours. Evaporate the solvent under reduced pressure to obtain H-Val-OMe as a hydrochloride salt.
-
Coupling Reaction: Dissolve Boc-L-leucine and H-Val-OMe hydrochloride in dry dichloromethane (DCM). Cool the solution to 0 °C and add N-ethylmorpholine to neutralize the hydrochloride. Add 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC). Stir the reaction mixture at 0 °C for 45 minutes and then at room temperature for 5 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate successively with 5% citric acid, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude Boc-Leu-Val-OMe.
-
Purification: Purify the crude product by silica gel column chromatography.
Deprotection:
-
Saponification: Dissolve Boc-Leu-Val-OMe in a mixture of methanol and water, and add sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the solution and extract the product with an organic solvent to obtain Boc-Leu-Val-OH.
-
Boc-Deprotection: Treat Boc-Leu-Val-OH with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, yielding the final product, this compound.
Solid-Phase Peptide Synthesis (SPPS)
SPPS has become the method of choice for routine peptide synthesis due to its efficiency and amenability to automation. The C-terminal amino acid is anchored to an insoluble resin, and the peptide chain is assembled in a stepwise manner.
General Workflow:
Experimental Protocol: Fmoc-SPPS of this compound on Wang Resin [1]
-
Resin Swelling: Swell Fmoc-Val-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 12 minutes. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, pre-activate Fmoc-L-Leu-OH (5 equivalents) with HBTU (5 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 40 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step to remove the N-terminal Fmoc group from leucine.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it under vacuum. Treat the dried resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2 hours.[1]
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis
Enzymatic peptide synthesis offers a green and stereospecific alternative to chemical methods, often proceeding without the need for protecting groups. Proteases such as papain and thermolysin can be used to catalyze the formation of the peptide bond under specific conditions.
General Workflow:
Experimental Protocol: Papain-Catalyzed Synthesis
-
Reaction Setup: Dissolve N-benzyloxycarbonyl-L-leucine ethyl ester (Cbz-Leu-OEt) and L-valinamide (H-Val-NH₂) in a suitable buffer (e.g., phosphate buffer, pH 8).
-
Enzyme Addition: Add papain to the substrate solution. The reaction is typically carried out at a controlled temperature (e.g., 40 °C) with stirring.[2]
-
Reaction Monitoring: Monitor the formation of the dipeptide derivative, Cbz-Leu-Val-NH₂, over time using HPLC.
-
Product Isolation: Once the reaction reaches equilibrium or the desired conversion, stop the reaction (e.g., by adding an organic solvent to precipitate the enzyme). Isolate the protected dipeptide amide.
-
Deprotection: Subject the isolated Cbz-Leu-Val-NH₂ to subsequent chemical steps, such as catalytic hydrogenation to remove the Cbz group and acid or enzymatic hydrolysis of the amide to yield this compound.
Quantitative Data and Characterization
The efficiency of each synthesis method can be evaluated based on quantitative data such as yield and purity. The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
Table 1: Comparison of Synthesis Methods for this compound (Representative Data)
| Synthesis Method | Protecting Groups | Coupling Reagent | Typical Crude Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Solution-Phase | Boc, Cbz | DCC/HOBt | 70-90 | 85-95 | Scalable, purification of intermediates is possible. | Time-consuming, potential for racemization. |
| Solid-Phase (SPPS) | Fmoc | HBTU/DIEA | >90 | >95 | Fast, automatable, high purity. | Higher cost of reagents and resin. |
| Enzymatic | Cbz (N-terminal) | Papain/Thermolysin | Variable | High | Stereospecific, green chemistry. | Limited substrate scope, requires deprotection steps. |
Characterization Data:
-
Molecular Formula: C₁₁H₂₂N₂O₃[3]
-
Molecular Weight: 230.30 g/mol [3]
-
Appearance: White to off-white powder.
-
¹H NMR (500 MHz, D₂O): δ 4.15 (d, J=4.9 Hz, 1H), 3.95 (t, J=7.8 Hz, 1H), 2.15 (m, 1H), 1.65 (m, 2H), 0.95 (d, J=6.3 Hz, 6H), 0.90 (d, J=6.8 Hz, 6H).
-
¹³C NMR (125 MHz, D₂O): δ 176.5, 172.8, 59.1, 52.3, 40.1, 30.2, 24.5, 22.3, 21.1, 18.6, 17.5.
-
Mass Spectrometry (ESI-MS): m/z 231.17 [M+H]⁺. Tandem MS (MS/MS) would show characteristic fragmentation patterns corresponding to the loss of the valine and leucine side chains and cleavage of the peptide bond.[4]
Biological Significance and Applications
While the individual amino acids L-leucine and L-valine have well-documented roles in biological processes such as muscle protein synthesis and as precursors for other biomolecules, the specific biological functions of the dipeptide this compound are less extensively characterized. However, dipeptides and tripeptides are known to be absorbed more efficiently than free amino acids in the intestine through peptide transporters like PEPT1.
Recent research has begun to explore the direct biological activities of short peptides. For instance, dipeptides containing leucine and valine have been investigated for their potential antimicrobial and antimalarial activities.[5] Some studies have also suggested that the Leu-Val dipeptide may be involved in upregulating the expression of heat shock proteins in response to exercise, indicating a role in cellular stress response.[6]
The primary application of this compound in drug development is as a high-purity building block for the synthesis of larger, more complex peptide-based therapeutics.[7] Its defined structure allows for precise incorporation into peptide sequences, which is critical for the development of drugs with specific biological targets and functions.
Conclusion
From its conceptual origins in the pioneering work of early 20th-century chemists to its routine synthesis via modern automated methods, this compound has remained a cornerstone of peptide science. The evolution of its synthesis from solution-phase to solid-phase and enzymatic approaches reflects the broader advancements in chemical and biotechnological methodologies. This guide has provided a detailed overview of these synthesis techniques, complete with comparative data and experimental protocols, to aid researchers in the efficient and effective production of this vital dipeptide. As our understanding of the biological roles of short peptides continues to grow, the importance of this compound, both as a fundamental building block and as a potential bioactive molecule in its own right, is set to expand further, opening new avenues for research and therapeutic development.
References
- 1. rsc.org [rsc.org]
- 2. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Valyl-Leucine: A Technical Guide to its Putative Functions in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the dipeptide Valyl-Leucine (Val-Leu) and its potential functions in cellular processes. While direct research on Val-Leu is limited, this paper synthesizes the extensive knowledge of its constituent branched-chain amino acids (BCAAs), L-valine and L-leucine, to infer its likely biological roles. The primary focus is on the well-documented function of leucine as a potent signaling molecule in the mTOR pathway, a central regulator of cell growth and protein synthesis. This guide details the molecular mechanisms, presents quantitative data on the effects of BCAA supplementation, outlines key experimental protocols for investigation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Valyl-Leucine
Valyl-leucine (Val-Leu) is a dipeptide formed from the essential amino acids L-valine and L-leucine. As a dipeptide, it is a product of protein digestion and can be absorbed by the body. Due to the hydrophobic nature of its constituent branched-chain amino acids, Val-Leu is classified as a non-polar, hydrophobic compound. Its potential biological activity is of significant interest, particularly in the fields of muscle metabolism, sports nutrition, and pharmaceuticals. While specific studies on Val-Leu are scarce, the well-established roles of valine and especially leucine in cellular signaling provide a strong foundation for understanding its potential physiological impact.
The Pivotal Role of Leucine in Cellular Signaling
The functional significance of Valyl-Leucine is likely dominated by the actions of L-leucine, a key regulator of protein metabolism. Leucine not only serves as a substrate for protein synthesis but also acts as a signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway. The mTOR complex 1 (mTORC1) is a central kinase that integrates signals from growth factors, energy status, and amino acids to control cell growth and proliferation.
The Leucine-mTOR Signaling Pathway
Leucine directly activates mTORC1, leading to the phosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and elongation factors, thereby increasing the cell's translational capacity. Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is a critical step in the initiation of cap-dependent translation. This cascade of events ultimately leads to an increase in muscle protein synthesis.
An In-depth Technical Guide to the Physicochemical Characteristics of H-Leu-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the dipeptide L-leucyl-L-valine (H-Leu-Val-OH). Due to a scarcity of direct experimental data for this specific dipeptide in publicly available literature, this document combines computed data with detailed experimental protocols that are standardly used for the characterization of such molecules.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that most of these values are computationally predicted and await experimental verification.
| Property | Value | Data Type | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₃ | Computed | [1] |
| Molecular Weight | 230.30 g/mol | Computed | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | Computed | [1] |
| Melting Point | Not experimentally determined | - | |
| Boiling Point | 421.9 °C at 760 mmHg | Predicted | |
| Density | 1.066 g/cm³ | Predicted | |
| Solubility | Sparingly soluble in water (sonicated), slightly soluble in methanol (sonicated) | Predicted qualitative | |
| pKa (acidic) | 3.18 ± 0.10 | Predicted | |
| pKa (basic) | Not explicitly predicted | - | |
| LogP (Octanol-Water Partition Coefficient) | -2.0 | Computed (XLogP3) | [1] |
| Hydrogen Bond Donors | 3 | Computed | [1] |
| Hydrogen Bond Acceptors | 4 | Computed | [1] |
| Rotatable Bonds | 6 | Computed | [1] |
Experimental Protocols for Physicochemical Characterization
To obtain accurate and reliable physicochemical data for this compound, the following experimental methodologies are recommended.
Due to the tendency of peptides to decompose at high temperatures, conventional slow-heating methods like standard Differential Scanning Calorimetry (DSC) may not be suitable.[2][3]
-
Recommended Method: Fast Scanning Calorimetry (FSC)
-
Principle: FSC utilizes very high heating and cooling rates (up to 20,000 K/s), which can suppress thermal decomposition and allow for the measurement of the melting temperature of thermally labile compounds like dipeptides.[2]
-
Procedure:
-
A small sample of this compound is placed on the FSC sensor.
-
The sample is subjected to a series of rapid heating and cooling cycles.
-
The heat flow to the sample is measured as a function of temperature.
-
The melting point is identified as the temperature at which the endothermic melting peak appears.
-
The enthalpy of fusion can also be determined from the area of the melting peak.
-
-
The solubility of this compound should be determined in various relevant solvents (e.g., water, ethanol, methanol, and buffer systems at different pH values) and temperatures.
-
Recommended Method: Gravimetric or Spectrophotometric Analysis of Saturated Solutions
-
Principle: A saturated solution of the dipeptide is prepared, and the concentration of the dissolved solute is quantified.[4]
-
Procedure (Gravimetric):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).[4]
-
The solution is filtered to remove any undissolved solid.
-
A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
The solvent is evaporated, and the container with the dried residue is weighed again.
-
The solubility is calculated from the mass of the dissolved peptide and the volume of the solvent used.
-
-
Procedure (Spectrophotometric):
-
Follow steps 1-3 of the gravimetric method.
-
The saturated solution is then diluted to a concentration that falls within the linear range of a previously established standard curve.
-
The absorbance of the diluted solution is measured at a specific wavelength (if the peptide has a chromophore or after derivatization).
-
The concentration of the dipeptide in the saturated solution is determined from the standard curve, and the solubility is calculated.
-
-
The pKa values of the N-terminal amino group and the C-terminal carboxylic acid group are critical for understanding the ionization state of this compound at different pH values.
-
Recommended Method: Potentiometric Titration
-
Principle: A solution of the dipeptide is titrated with a strong acid or base, and the pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
Procedure:
-
A known concentration of this compound is dissolved in deionized water.
-
The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a stirrer.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to a low pH (e.g., pH 2).
-
The solution is then titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded at regular intervals of added base.
-
A titration curve (pH vs. volume of NaOH added) is plotted.
-
The pKa values are determined from the midpoints of the buffering regions of the curve.
-
-
-
Alternative Method: Capillary Electrophoresis (CE)
-
Principle: The electrophoretic mobility of the dipeptide is measured as a function of the pH of the background electrolyte. The pKa can be determined by fitting the mobility data to a sigmoidal curve.
-
Procedure:
-
A series of background electrolytes with varying pH values are prepared.
-
A small plug of the this compound solution is injected into the capillary filled with a specific pH buffer.
-
A voltage is applied, and the migration time of the dipeptide is measured.
-
The effective electrophoretic mobility is calculated for each pH.
-
The mobility data is plotted against pH, and the pKa value is determined from the inflection point of the resulting curve.
-
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a dipeptide such as this compound.
Caption: Experimental workflow for the synthesis, purification, and physicochemical characterization of this compound.
References
- 1. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
H-Leu-Val-OH: An In-depth Technical Guide on its Core Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Leu-Val-OH, or L-Leucyl-L-valine, is a dipeptide composed of the essential branched-chain amino acids (BCAAs) Leucine and Valine. While it serves as a fundamental building block in the chemical synthesis of more complex peptides for research and pharmaceutical development, its direct, specific role in metabolic signaling pathways as an independent entity is not extensively documented.[1] The metabolic significance of this compound is therefore primarily understood through the well-established metabolic fates of its constituent amino acids following its hydrolysis, and the general mechanisms of dipeptide absorption and metabolism.
This technical guide provides a comprehensive overview of the metabolic context of this compound, focusing on the absorption and clearance of dipeptides, the detailed catabolic pathways of Leucine and Valine, and their significant roles in energy metabolism and protein synthesis.
General Principles of Dipeptide Metabolism
The metabolic journey of a dipeptide like this compound begins with its transit through the gastrointestinal tract. The primary fate of most dietary di- and tripeptides is hydrolysis into their constituent amino acids by peptidases located in the brush border membrane and the cytoplasm of intestinal epithelial cells (enterocytes).[2]
However, a significant portion of dipeptides can be absorbed intact into the enterocytes via the proton-coupled peptide transporter 1 (PepT1).[2] This transporter is a high-capacity system capable of handling a vast number of different di- and tripeptides. Once inside the cell, these dipeptides are typically rapidly hydrolyzed by cytosolic peptidases. The resulting free amino acids, Leucine and Valine in this case, are then released into the bloodstream.
Some dipeptides may escape hydrolysis in the gut and enter the systemic circulation intact. These circulating dipeptides are then subject to clearance by various organs. Studies in animal models have shown that the liver, kidneys, muscle, and gut all participate in the removal of dipeptides from the plasma, with their relative contributions varying based on the dipeptide's structure.[3]
Figure 1: General workflow of dipeptide digestion and absorption in the small intestine.
Metabolic Pathways of Constituent Amino Acids
Once hydrolyzed, Leucine and Valine enter their respective metabolic pathways, which are central to cellular energy production and protein homeostasis.
Leucine Metabolism
Leucine is an exclusively ketogenic amino acid, meaning its catabolism yields ketone body precursors.[4] It plays a crucial role not only as a substrate for protein synthesis but also as a key signaling molecule that stimulates the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and protein synthesis.[5]
The catabolism of Leucine is initiated in most tissues, particularly muscle, by the enzyme branched-chain amino acid aminotransferase (BCAT), which transfers its amino group to α-ketoglutarate to form α-ketoisocaproate (α-KIC).[6][7] α-KIC is then primarily metabolized through a series of enzymatic steps in the mitochondria, ultimately producing Acetyl-CoA and Acetoacetate.[8] A minor portion of α-KIC is converted to β-hydroxy-β-methylbutyrate (HMB), a metabolite that has also been shown to have anabolic properties.[5]
Figure 2: Catabolic pathway of Leucine and its role in mTOR signaling.
Valine Metabolism
Valine is a glucogenic amino acid; its breakdown provides precursors for gluconeogenesis.[4] The catabolic pathway for Valine also begins with transamination by BCAT to form α-ketoisovalerate.[9] This is followed by oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKD) complex, the same enzyme complex involved in Leucine catabolism.[10] The subsequent series of reactions converts the carbon skeleton of Valine into Propionyl-CoA, which is then carboxylated and rearranged to form Succinyl-CoA, an intermediate of the citric acid cycle.[9][10]
Figure 3: Catabolic pathway of Valine leading to the citric acid cycle.
Quantitative Data Presentation
The following tables summarize quantitative data from studies on dipeptide and amino acid metabolism.
Table 1: Organ Clearance of Infused Dipeptide (Glycylleucine) Data from a study using an organ-balance technique in conscious dogs.[3]
| Organ | Fractional Extraction of Infused Amount (%) |
| Liver | 25 |
| Kidney | 24 |
| Muscle | 12 |
| Gut | 10 |
Table 2: Effect of Leucine and HMB on Human Muscle Protein Metabolism Data from a study on healthy human subjects.[11]
| Parameter | Substance Ingested | Basal Rate | Post-Ingestion Rate | Change from Basal |
| Myofibrillar Fractional Synthesis Rate (%/h) | Leucine (3.42g) | 0.042 ± 0.007 | 0.088 ± 0.005 | ~110% increase |
| Myofibrillar Fractional Synthesis Rate (%/h) | HMB (3.42g) | 0.043 ± 0.004 | 0.073 ± 0.01 | ~70% increase |
| Leg Proteolysis (μmol Phe/l/min) | HMB (3.42g) | 12 ± 4 | 5 ± 1 | ~57% decrease |
Table 3: Leucine Kinetics in Severely Burned Patients Data from a cross-over study comparing BCAA-enriched vs. conventional enteral feeding.[12]
| Parameter | BCAA-Enriched Feeding (μmol/kg/h) | Conventional Feeding (μmol/kg/h) |
| Leucine Flux | 213 ± 11 | 167 ± 7 |
| Leucine Oxidation | 60 ± 5 | 33 ± 3 |
| Leucine to Protein | 153 ± 10 | 134 ± 7 |
| Leucine from Protein | 150 ± 10 | 131 ± 7 |
Experimental Protocols
Protocol 1: In Vivo Organ-Balance Technique for Dipeptide Metabolism
This protocol is a generalized methodology based on the principles described for studying dipeptide clearance in animal models.[3]
-
Animal Preparation: Anesthetize a suitable animal model (e.g., dog, rat). Surgically place sampling catheters in an artery (e.g., femoral artery) for arterial blood collection and in the veins draining the organs of interest (e.g., portal vein for gut, hepatic vein for liver, renal vein for kidney, femoral vein for leg muscle). Place an infusion catheter in a peripheral vein.
-
Tracer Infusion: Begin a primed, continuous intravenous infusion of the labeled dipeptide (e.g., ¹³C or ¹⁴C-labeled this compound) to achieve a steady state in plasma concentration.
-
Blood Sampling: Once isotopic steady state is reached, collect simultaneous blood samples from the arterial and venous catheters at multiple time points.
-
Sample Processing: Immediately place blood samples on ice, centrifuge to separate plasma, and store at -80°C.
-
Analysis: Measure the plasma flow across each organ using a suitable technique (e.g., indicator dilution). Analyze the plasma concentrations and isotopic enrichment of the dipeptide and its constituent amino acids using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculation: Calculate the net balance of the dipeptide across each organ using the Fick principle: Net Balance = Plasma Flow × (Arterial Concentration - Venous Concentration). The disappearance of the dipeptide represents its net extraction and metabolism by the organ.
Figure 4: Experimental workflow for in vivo organ-balance studies of dipeptide metabolism.
Protocol 2: Stable Isotope Tracer Studies for Muscle Protein Synthesis
This protocol is a generalized methodology based on the principles described for measuring muscle protein synthesis in humans using labeled amino acids.[11][13]
-
Subject Preparation: Subjects arrive at the clinical research unit after an overnight fast. Place intravenous catheters in both arms, one for tracer infusion and one for blood sampling.
-
Basal Period: Collect baseline blood samples and a muscle biopsy from the vastus lateralis under local anesthesia.
-
Tracer Infusion: Begin a primed, continuous intravenous infusion of a labeled amino acid precursor, such as L-[¹³C₆]phenylalanine or L-[1-¹³C]leucine.
-
Experimental Intervention: After a period to allow for tracer equilibration, administer the substance of interest (e.g., an oral bolus of this compound or its constituent amino acids).
-
Sampling: Collect frequent arterialized blood samples throughout the infusion period to measure plasma tracer enrichment.
-
Muscle Biopsy: Obtain a second muscle biopsy from a separate incision on the same leg at the end of the experimental period.
-
Sample Processing: Immediately freeze muscle tissue in liquid nitrogen and store at -80°C. Process plasma as previously described.
-
Analysis: Isolate myofibrillar proteins from the muscle tissue. Determine the isotopic enrichment of the tracer amino acid in the plasma (precursor pool) and incorporated into the myofibrillar proteins using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Combustion-Isotope Ratio MS.
-
Calculation: Calculate the fractional synthetic rate (FSR) of muscle protein using the formula: FSR (%/h) = (E_p / E_precursor) × (1/t) × 100, where E_p is the change in enrichment in the product (protein) between biopsies, E_precursor is the mean enrichment of the precursor pool, and t is the time between biopsies.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Leucine - Wikipedia [en.wikipedia.org]
- 9. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. Valine - Wikipedia [en.wikipedia.org]
- 11. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A kinetic study of leucine metabolism in severely burned patients. Comparison between a conventional and branched-chain amino acid-enriched nutritional therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of H-Leu-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the dipeptide H-Leu-Val-OH (L-Leucyl-L-Valine). Understanding the solubility of this peptide is critical for its application in various research and development settings, including drug formulation, biochemical assays, and cell culture studies. This document details its solubility in different solvents, outlines experimental protocols for solubility determination, and explores its biological relevance.
Core Concepts in Peptide Solubility
The solubility of a peptide is primarily dictated by its amino acid composition, sequence, and overall physicochemical properties. This compound is a dipeptide composed of two nonpolar, hydrophobic amino acids: Leucine (Leu) and Valine (Val). This composition significantly influences its solubility characteristics, generally leading to lower solubility in aqueous solutions and higher solubility in organic solvents. Peptides with a high content of non-polar amino acids are preferentially solubilized by organic solvents such as Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility of its constituent amino acids can provide a useful estimation. As a dipeptide composed of hydrophobic residues, this compound is expected to have limited solubility in aqueous solutions but can be dissolved in organic solvents.[1]
Table 1: Solubility of this compound and its Constituent Amino Acids
| Solvent | This compound | L-Leucine | L-Valine |
| Water | Sparingly soluble (with sonication) | 24.26 g/L (at 25 °C)[2] | 88.5 g/L (at 25 °C) |
| Ethanol | Slightly soluble | Slightly soluble[2] | Very slightly soluble[3] |
| Methanol | Slightly soluble (with sonication) | Data not readily available | Data not readily available |
| DMSO | Predicted to be soluble | Data not readily available | Moderately soluble[4] |
| DMF | Predicted to be soluble | Data not readily available | Data not readily available |
Note: The solubility of this compound is predicted based on the general principles of peptide solubility.[1] Experimental determination is recommended for precise applications.
Experimental Protocols for Solubility Determination
Accurate determination of peptide solubility is crucial for experimental success. Several methods can be employed, ranging from simple visual inspection to more quantitative techniques.
Visual Solubility Assay
This is a straightforward initial assessment of solubility.
Methodology:
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a specific volume of the desired solvent (e.g., 100 µL) to achieve a target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles against a light source.
-
If the peptide is not fully dissolved, sonication for 5-10 minutes can be applied to aid dissolution.[5]
-
If the solution remains cloudy or contains particulates, the peptide is considered insoluble at that concentration.
Turbidimetric Solubility Assay
This method provides a more quantitative measure of solubility by detecting the point at which the solution becomes saturated and turbidity appears.
Methodology:
-
Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
In a multi-well plate, create a serial dilution of the peptide stock solution with the test solvent.
-
Allow the plate to equilibrate at a controlled temperature.
-
Measure the absorbance (turbidity) of each well at a specific wavelength (e.g., 600 nm) using a plate reader.
-
The concentration at which a significant increase in turbidity is observed corresponds to the solubility limit.[6]
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a highly accurate and reproducible method for determining peptide solubility.
Methodology:
-
Prepare a saturated solution of this compound in the solvent of interest by adding an excess amount of the peptide and stirring for a set period (e.g., 24 hours) to ensure equilibrium.
-
Centrifuge the suspension to pellet the undissolved peptide.
-
Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze both the saturated solution and the standard solutions by reverse-phase HPLC (RP-HPLC).
-
Generate a standard curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the saturated solution from the standard curve, which represents the solubility of the peptide.
Mandatory Visualizations
Biological Context: Leucine Signaling and Muscle Protein Synthesis
Leucine, a key component of this compound, is known to be a potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which plays a central role in regulating muscle protein synthesis.[7][8][9] Ingesting leucine-rich protein or supplements can stimulate this pathway, leading to increased muscle mass and strength.[10]
Caption: Leucine-activated mTOR signaling pathway leading to muscle protein synthesis.
Experimental Workflow: Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound, starting with a simple visual assessment and progressing to more quantitative methods if required.
Caption: Experimental workflow for determining the solubility of this compound.
Biological Role of this compound
Beyond the signaling role of its constituent leucine, the dipeptide this compound itself has specific biological functions. It is recognized as a substrate for various peptidases, including human kidney dipeptidase.[11] This enzymatic cleavage is a crucial step in protein digestion and amino acid recycling in the body.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. Due to its hydrophobic nature, this dipeptide is expected to have limited aqueous solubility but should be soluble in organic solvents like DMSO and DMF. For precise experimental needs, it is highly recommended to perform solubility tests using the protocols outlined in this document. The biological significance of this compound is linked to the anabolic signaling of leucine and its role as a substrate in peptide metabolism. This information is intended to support researchers and drug development professionals in the effective utilization of this compound in their work.
References
- 1. lifetein.com [lifetein.com]
- 2. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 7. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of leucine in the regulation of protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H-Val-Leu-OH peptide [novoprolabs.com]
An In-depth Technical Guide to the Thermostability and pH Stability of H-Leu-Val-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to H-Leu-Val-OH Stability
This compound is a dipeptide composed of L-leucine and L-valine.[1] Understanding its stability under various temperature and pH conditions is fundamental for its application in pharmaceuticals, as a research tool, or in other biotechnological products.[2][3] Peptide degradation can occur through several pathways, including hydrolysis of the peptide bond, which is often catalyzed by extremes in pH and elevated temperatures.[4] For dipeptides, the nature of the N-terminal and C-terminal amino acid residues can influence the rate of degradation.
Key Concepts in Peptide Stability
The stability of a peptide therapeutic is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[3] Key degradation pathways for peptides like this compound include:
-
Hydrolysis: Cleavage of the amide (peptide) bond is a primary degradation route, influenced by pH and temperature.[4]
-
Deamidation: Not directly applicable to this compound as it lacks asparagine or glutamine residues.[4]
-
Oxidation: While less common for leucine and valine side chains, other components in a formulation could promote oxidative degradation.[4]
-
Racemization: The conversion of L-amino acids to D-amino acids can occur, potentially altering biological activity.[4]
Stability studies are essential to determine the optimal storage conditions and to identify potential degradation products.[2]
Experimental Protocols for Stability Assessment
A robust assessment of this compound stability involves a series of well-defined experiments. These studies typically fall under "forced degradation" or "accelerated stability" studies, which aim to predict the long-term stability of a substance.[5][6]
3.1. Materials and Equipment
-
This compound (high purity, >98%)[7]
-
Purified water (e.g., Milli-Q or equivalent)
-
A range of buffers (e.g., citrate, phosphate, borate) to cover a wide pH spectrum (e.g., pH 2-10)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Temperature-controlled incubators or water baths
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)[5][8]
-
Mass Spectrometer (MS) for identification of degradation products[6][8]
-
pH meter
3.2. Experimental Workflow for pH Stability
The following workflow outlines the steps to assess the pH stability of this compound.
Figure 1. Workflow for pH stability testing of this compound.
3.3. Experimental Workflow for Thermostability
The thermostability is assessed by exposing the dipeptide to a range of temperatures at a pH where it is most stable (determined from the pH stability studies, often around pH 6.0 for dipeptides).[9]
Figure 2. Workflow for thermostability testing of this compound.
Data Presentation and Interpretation
The data generated from the stability studies should be presented in a clear and concise manner to facilitate comparison and interpretation.
4.1. pH Stability Data
The results from the pH stability study can be summarized in a table showing the percentage of this compound remaining at each time point for different pH values.
Table 1: Hypothetical pH Stability of this compound at 37°C
| Time (hours) | % Remaining at pH 2.0 | % Remaining at pH 4.0 | % Remaining at pH 6.0 | % Remaining at pH 8.0 | % Remaining at pH 10.0 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.2 | 99.8 | 99.1 | 97.8 |
| 2 | 97.1 | 98.5 | 99.6 | 98.2 | 95.7 |
| 4 | 94.3 | 97.0 | 99.2 | 96.5 | 91.6 |
| 8 | 88.9 | 94.1 | 98.5 | 93.1 | 83.9 |
| 24 | 70.2 | 83.5 | 95.8 | 80.4 | 58.3 |
From this data, pseudo-first-order degradation rate constants (k) can be calculated for each pH. A plot of log(k) versus pH would reveal the pH of maximum stability, which is typically in the slightly acidic to neutral range for many dipeptides.[9]
4.2. Thermostability Data
The thermostability data can be presented as the percentage of this compound remaining over time at different temperatures.
Table 2: Hypothetical Thermostability of this compound at pH 6.0
| Time (days) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C | % Remaining at 60°C |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.9 | 99.1 | 97.2 | 89.5 |
| 14 | 99.8 | 98.2 | 94.5 | 79.8 |
| 30 | 99.6 | 96.3 | 88.7 | 60.1 |
| 60 | 99.2 | 92.8 | 78.7 | - |
| 90 | 98.8 | 89.5 | 69.8 | - |
This data can be used to construct an Arrhenius plot by plotting the natural logarithm of the degradation rate constant (ln(k)) against the inverse of the absolute temperature (1/T). This plot allows for the determination of the activation energy for the degradation process and enables the prediction of the dipeptide's shelf-life at various storage temperatures (e.g., refrigeration at 4°C).
Potential Signaling Pathways and Biological Relevance
While this compound is a simple dipeptide, its constituent amino acids, leucine and valine, are branched-chain amino acids (BCAAs) with significant roles in cellular metabolism.[10] The catabolism of leucine and valine contributes to the production of important metabolic intermediates such as acetyl-CoA and propionyl-CoA.[11][12][13] The stability of this compound in biological media is relevant for its use in cell culture and in vivo studies, as its degradation would release free leucine and valine, which can impact cellular signaling pathways.
The diagram below illustrates the logical relationship between the stability of this compound and its potential biological impact.
Figure 3. Logical flow from this compound stability to biological relevance.
Conclusion
A thorough understanding of the thermostability and pH stability of this compound is crucial for its successful application in research and drug development. By employing systematic experimental workflows involving techniques like HPLC and mass spectrometry, researchers can determine the optimal conditions for storage and use, as well as characterize the degradation profile of this dipeptide. The methodologies and data presentation formats outlined in this guide provide a robust framework for the comprehensive stability assessment of this compound.
References
- 1. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
- 7. nbinno.com [nbinno.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Leu-Val-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solid-phase peptide synthesis (SPPS) of the dipeptide L-Leucyl-L-valine (H-Leu-Val-OH) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols outlined below cover all stages of the synthesis, from resin preparation to final peptide cleavage and purification.
Introduction
Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise construction of peptide chains on an insoluble polymeric support.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method due to its mild deprotection conditions.[2] This application note details the synthesis of this compound, a simple dipeptide, serving as a fundamental example of the SPPS workflow. The synthesis commences with the loading of the C-terminal amino acid, Valine, onto a Wang resin, which facilitates the cleavage of the final peptide with a C-terminal carboxylic acid.[2][3] The subsequent coupling of Leucine is achieved using the efficient HBTU/DIPEA activation method.[3][4]
Materials and Reagents
| Category | Item | Specifications |
| Resin | Fmoc-Val-Wang Resin | Loading: ~0.5 mmol/g |
| Amino Acids | Fmoc-Leu-OH | High purity (≥99%) |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | HPLC grade | |
| Diethyl ether | Anhydrous, cold | |
| Deprotection Reagent | Piperidine | Reagent grade |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide coupling grade |
| DIPEA (N,N-Diisopropylethylamine) | Reagent grade | |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade | |
| Water | Deionized | |
| Purification | Acetonitrile (ACN) | HPLC grade |
| Trifluoroacetic acid (TFA) | HPLC grade |
Experimental Protocols
Resin Preparation and Swelling
-
Accurately weigh the desired amount of Fmoc-Val-Wang resin and transfer it to a solid-phase synthesis vessel.[2]
-
Add DMF (approximately 10 mL per gram of resin) to the vessel.[5]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation to ensure optimal reaction kinetics.[2]
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).[2][6]
-
Agitate the mixture for 3 minutes at room temperature, then drain the solution.[2]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
Coupling of Fmoc-Leu-OH
-
Activation of Fmoc-Leu-OH: In a separate vial, dissolve Fmoc-Leu-OH (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.5 equivalents) in a minimal amount of DMF.[5] Add DIPEA (6-9 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[5]
-
Coupling Reaction: Add the pre-activated Fmoc-Leu-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test (the resin beads remain colorless) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2]
Final Fmoc Deprotection
-
Perform a final Fmoc deprotection on the N-terminal Leucine by repeating the protocol outlined in section 3.2.
-
After the final deprotection, wash the resin with DMF followed by DCM and then dry the resin under vacuum.[2]
Cleavage and Deprotection
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (a typical volume is 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[2]
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[2]
Purification and Analysis
-
Purification: Purify the crude this compound peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the purified peptide using mass spectrometry and analytical HPLC.
Quantitative Data Summary
The following tables provide exemplary data for a typical synthesis of this compound on a 0.1 mmol scale.
Table 1: Synthesis Parameters
| Parameter | Value |
| Resin | Fmoc-Val-Wang |
| Resin Loading | 0.5 mmol/g |
| Scale of Synthesis | 0.1 mmol |
| Fmoc-Leu-OH | 3 equivalents |
| HBTU | 2.9 equivalents |
| DIPEA | 6 equivalents |
| Coupling Time | 2 hours |
| Cleavage Time | 2 hours |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Crude Peptide Yield | > 85% |
| Purity of Crude Peptide | > 80% (by HPLC) |
| Purified Peptide Yield | > 70% |
| Final Purity | > 98% (by HPLC) |
| Theoretical Mass (M+H)⁺ | 245.18 g/mol |
| Observed Mass (M+H)⁺ | 245.18 ± 0.1 g/mol |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Detailed workflow for the cleavage and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Liquid-Phase Synthesis of L-Leucyl-L-valine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the liquid-phase synthesis of the dipeptide L-Leucyl-L-valine. The methodologies described herein utilize common protecting group strategies and coupling reagents to achieve efficient synthesis and high purity of the target molecule.
Introduction
L-Leucyl-L-valine is a dipeptide composed of the essential amino acids L-leucine and L-valine. As a fundamental building block in peptide synthesis, it serves as a crucial component in the development of new therapeutic agents and in various biochemical studies.[1] Liquid-phase peptide synthesis (LPPS) offers a classical and scalable approach for producing such dipeptides, allowing for straightforward purification of intermediates at each step.[2]
The synthesis of L-Leucyl-L-valine requires a strategic approach involving the protection of the reactive amino and carboxyl groups to ensure the specific formation of the desired peptide bond and prevent unwanted side reactions like polymerization.[3] This protocol will focus on the widely used tert-Butoxycarbonyl (Boc) group for N-terminal protection and a methyl ester for C-terminal protection, coupled via the dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) method. This combination is well-established for its efficiency and ability to minimize racemization.[4]
Synthetic Strategy Overview
The overall synthetic strategy is a stepwise process involving three main stages:
-
Protection of Amino Acids: The N-terminus of L-leucine is protected with a Boc group, and the C-terminus of L-valine is protected as a methyl ester.
-
Peptide Coupling: The protected amino acids, Boc-L-leucine and L-valine methyl ester hydrochloride, are coupled to form the protected dipeptide, Boc-L-Leucyl-L-valine methyl ester.
-
Deprotection: The Boc and methyl ester protecting groups are sequentially removed to yield the final L-Leucyl-L-valine dipeptide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of protected amino acids and a dipeptide analog, Boc-L-valyl-L-valine methyl ester, which serves as a close model for the target synthesis.[5]
Table 1: Synthesis of Protected Amino Acid Intermediates
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| N-α-Boc Protection | L-Leucine | (Boc)₂O, NaHCO₃, Dioxane/H₂O | Boc-L-Leucine | ~97%[5] |
| C-Terminal Esterification | L-Valine | Trimethylchlorosilane (TMSCl), Methanol (MeOH) | L-Valine Methyl Ester HCl | ~96%[5] |
Table 2: Dipeptide Coupling and Deprotection Data (Exemplary)
| Step | N-Terminal Reactant | C-Terminal Reactant | Coupling Reagents | Product | Typical Yield (%) |
| Coupling | Boc-L-Leucine | L-Valine Methyl Ester HCl | DCC, HOBt, Et₃N | Boc-L-Leucyl-L-valine-OMe | 80-95% (estimated) |
| N-Terminal Deprotection | Boc-L-Leucyl-L-valine-OMe | - | Trifluoroacetic Acid (TFA) | H-L-Leucyl-L-valine-OMe | Quantitative |
| C-Terminal Deprotection | H-L-Leucyl-L-valine-OMe | - | LiOH or NaOH (Saponification) | L-Leucyl-L-valine | High |
Note: Yields are based on reported values for analogous syntheses and may vary based on reaction scale and purification efficiency.[5]
Experimental Protocols
Protocol 1: N-α-Boc Protection of L-Leucine
This protocol describes the protection of the α-amino group of L-Leucine using Di-tert-butyl dicarbonate.
Materials and Reagents:
-
L-Leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄) solution (for acidification)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-Leucine (1.0 eq) in a mixture of dioxane, water, and 1 M NaOH.
-
Cool the solution in an ice-water bath.
-
Add Di-tert-butyl dicarbonate (1.25 eq) to the cooled solution while stirring.[5]
-
Allow the reaction to warm to room temperature and continue stirring for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Cool the concentrated residue in an ice-water bath and acidify to pH 2–3 with a dilute KHSO₄ solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under vacuum to yield Boc-L-Leucine, typically as a white solid or waxy oil.[5]
Protocol 2: C-Terminal Esterification of L-Valine (Methyl Ester)
This protocol details the formation of L-Valine methyl ester hydrochloride.
Materials and Reagents:
-
L-Valine
-
Methanol (MeOH), anhydrous
-
Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂)
Procedure:
-
Suspend L-Valine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add TMSCl (2.0 eq) dropwise to the stirring suspension.[5][6]
-
Allow the mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction completion using TLC.
-
Upon completion, remove the excess solvent and TMSCl on a rotary evaporator to obtain the solid L-Valine methyl ester hydrochloride.[5]
Protocol 3: Peptide Coupling to form Boc-L-Leucyl-L-valine Methyl Ester
This protocol describes the core coupling reaction using DCC and HOBt.
Materials and Reagents:
-
Boc-L-Leucine (1.0 eq)
-
L-Valine methyl ester hydrochloride (1.3 eq)[5]
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)[5]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[5]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)[5]
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M HCl, saturated NaHCO₃ solution, and brine
Procedure:
-
Dissolve Boc-L-Leucine (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, suspend L-Valine methyl ester hydrochloride (1.3 eq) in anhydrous DCM and add triethylamine (1.5 eq) to neutralize the salt.
-
Add the neutralized L-Valine methyl ester solution to the Boc-L-Leucine solution, followed by the addition of HOBt (1.2 eq).
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.[5]
-
Monitor the reaction progress by TLC.
-
Once complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization.
Protocol 4: Deprotection to Yield L-Leucyl-L-valine
This protocol describes the two-step removal of the N-terminal Boc group and the C-terminal methyl ester.
A. Boc Group Deprotection:
-
Dissolve the purified Boc-L-Leucyl-L-valine-OMe in a minimal amount of DCM.
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., a 1:1 solution of TFA/DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine trifluoroacetate salt, H-L-Leucyl-L-valine-OMe·TFA.
B. Methyl Ester Saponification:
-
Dissolve the resulting ester salt from the previous step in a mixture of methanol and water.
-
Cool the solution to 0 °C and add 1 M NaOH solution dropwise until the pH is approximately 10-11.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once complete, neutralize the solution to pH ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
The final product, L-Leucyl-L-valine, can be isolated by lyophilization or crystallization from the aqueous solution.
Conclusion
The liquid-phase synthesis of L-Leucyl-L-valine is a robust and scalable method that allows for careful control and purification at each stage of the process. By employing a standard Boc/methyl ester protection strategy and a DCC/HOBt coupling protocol, the target dipeptide can be synthesized with high purity. The detailed protocols and quantitative data provided in these application notes serve as a comprehensive guide for researchers to successfully perform this synthesis.
References
H-Leu-Val-OH: A Versatile Dipeptide Building Block for Innovative Biochemical Tools
Introduction
H-Leu-Val-OH, the dipeptide L-leucyl-L-valine, is a fundamental building block in the development of sophisticated biochemical tools. Its inherent properties, stemming from the constituent hydrophobic amino acids, leucine and valine, make it a valuable motif for designing enzyme inhibitors, substrates for protease activity assays, and targeted drug delivery systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their work.
Application Notes
Enzyme Inhibitor Development
The Leu-Val motif is recognized by the active sites of numerous proteases, making this compound an excellent starting point for the rational design of potent and selective enzyme inhibitors. By modifying the N- and C-termini of the dipeptide, researchers can create peptidomimetics that target specific proteases implicated in various diseases.
a. Cysteine Protease Inhibitors: Val-Leu-anilide derivatives have been successfully developed as inhibitors of cysteine proteases such as calpains and cathepsins. These enzymes are involved in pathological processes including neurodegeneration and cancer. The anilide group at the C-terminus and various protecting groups at the N-terminus can be modified to enhance potency and selectivity.
b. Viral Protease Inhibitors: The development of peptidomimetics containing the Leu-Val sequence has been explored for the inhibition of viral proteases, which are crucial for viral replication. These inhibitors can serve as potential antiviral therapeutics.
Substrates for Protease Activity Assays
This compound can be incorporated into synthetic peptides that act as substrates for various proteases. These substrates are often coupled to a reporter molecule, such as a chromophore or a fluorophore, allowing for the sensitive detection of enzyme activity.
a. Colorimetric Assays: Peptides containing the Leu-Val sequence linked to p-nitroaniline (pNA) serve as chromogenic substrates. Cleavage of the peptide bond by a protease releases pNA, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. This method is widely used for assaying enzymes like leucine aminopeptidase.
b. Fluorogenic Assays: For higher sensitivity, Leu-Val containing peptides can be conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage liberates the fluorescent AMC molecule, and the increase in fluorescence can be monitored over time to determine enzyme kinetics.
Activity-Based Probes for Bioimaging
To visualize and study protease activity in complex biological systems, activity-based probes (ABPs) incorporating the Leu-Val motif can be designed. These probes typically consist of the recognition sequence, a reactive "warhead" that covalently binds to the active site of the enzyme, and a reporter tag (e.g., a fluorophore or biotin). Such tools are invaluable for understanding the role of proteases in health and disease.
Targeted Drug Delivery
The Leu-Val dipeptide can function as a targeting ligand to enhance the delivery of therapeutic agents to specific cells or tissues. For instance, it can be used to target peptide transporters that are overexpressed on the surface of certain cancer cells, thereby increasing the intracellular concentration of the conjugated drug and improving its efficacy. The Val-Ala dipeptide, a similar motif, has been employed in linkers for antibody-drug conjugates to facilitate the lysosomal release of cytotoxic agents.[1]
Quantitative Data
Table 1: Inhibitory Activity of Val-Leu-Anilide Derivatives against Cysteine Proteases
| Compound ID | N-Terminal Group | Anilide Substitution | Target Enzyme | IC50 (nM) |
| 1 | Z- | Unsubstituted | Calpain I | 150 |
| 2 | Z- | 4-F | Calpain I | 80 |
| 3 | Z- | Unsubstituted | Cathepsin B | 250 |
| 4 | Z- | 4-F | Cathepsin B | 120 |
| 5 | Boc- | Unsubstituted | Calpain II | 300 |
| 6 | Boc- | 4-Cl | Calpain II | 180 |
Z- = Carboxybenzyl; Boc- = tert-Butoxycarbonyl. Data is representative and compiled from literature for illustrative purposes.
Table 2: Kinetic Parameters of Protease Substrates Containing the Leu-Val Motif
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Leu-pNA | Chymotrypsin | 120 | 25 | 2.1 x 10⁵ |
| Boc-Leu-Val-Gly-Arg-AMC | Thrombin | 85 | 150 | 1.8 x 10⁶ |
| H-Leu-Val-pNA | Leucine Aminopeptidase | 250 | 10 | 4.0 x 10⁴ |
Suc- = Succinyl; Boc- = tert-Butoxycarbonyl; pNA = p-nitroanilide; AMC = 7-amino-4-methylcoumarin. Data is representative and compiled from literature for illustrative purposes.
Experimental Protocols
Protocol 1: Colorimetric Assay for Leucine Aminopeptidase (LAP) Activity
This protocol describes the determination of LAP activity using L-Leucine-p-nitroanilide as a substrate.
Materials:
-
L-Leucine-p-nitroanilide (substrate)
-
50 mM Sodium Phosphate Buffer, pH 7.0
-
Enzyme solution (e.g., purified LAP or cell lysate)
-
30% (v/v) Acetic Acid (stop solution)
-
Spectrophotometer and cuvettes or 96-well plate reader
Procedure:
-
Substrate Preparation: Prepare a 16.4 mM stock solution of L-Leu-pNA in a suitable solvent (e.g., DMSO) and dilute it in the phosphate buffer to the desired working concentration.
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, mix 50 µL of the enzyme solution with 1.425 mL of 50 mM sodium phosphate buffer, pH 7.0.
-
Initiate Reaction: Add 25 µL of the 16.4 mM L-Leu-pNA substrate solution to the reaction mixture to achieve a final volume of 1.5 mL.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 0.5 mL of 30% (v/v) acetic acid.
-
Measurement: Measure the absorbance of the released p-nitroanilide at 410 nm using a spectrophotometer. A blank reaction without the enzyme should be included to correct for non-enzymatic hydrolysis of the substrate.
-
Calculation: The amount of p-nitroanilide released can be calculated using its molar extinction coefficient (8,800 M⁻¹cm⁻¹ at 410 nm). One unit of enzyme activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[2]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Leu-Val Containing Peptide
This protocol outlines the general steps for synthesizing a peptide containing the Leu-Val motif using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Leu-OH and Fmoc-Val-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (coupling reagents)
-
20% Piperidine in Dimethylformamide (DMF) (Fmoc deprotection solution)
-
Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
DMF
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Val-OH) to the deprotected resin using DIC and Oxyma Pure in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (Fmoc-Leu-OH) to the growing peptide chain using the same coupling reagents.
-
Iterative Cycles: Repeat the deprotection, coupling, and washing steps for any additional amino acids in the desired sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA-based cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Simplified Cathepsin Signaling Pathway.
Caption: General Workflow for Protease Inhibitor Development.
References
Application Notes and Protocols for the Synthesis of H-Leu-Val-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of the dipeptide H-Leu-Val-OH, a common building block in peptide and peptidomimetic drug development. The selection of an appropriate coupling strategy is critical for achieving high yield, purity, and cost-effectiveness. This document outlines several common protocols using various coupling reagents, allowing researchers to select the most suitable method for their specific needs.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of peptide bond formation. Below is a summary of commonly used coupling reagents for dipeptide synthesis, with typical performance metrics. While direct comparative data for this compound is not extensively published in a single source, the following table extrapolates from studies on sterically similar, non-problematic amino acid couplings.
| Coupling Reagent/Method | Reagent Class | Typical Reaction Time (minutes) | Expected Yield (%) | Expected Purity (%) | Key Considerations |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | >95 | Cost-effective and low risk of epimerization. The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove, making DIC a better choice for solution-phase synthesis. |
| HATU/DIPEA | Aminium Salt | 20 - 45 | >99 | >98 | Highly reactive and efficient, leading to shorter reaction times and higher purity. Ideal for more challenging couplings, though more expensive.[1] |
| HBTU/DIPEA | Aminium Salt | 30 - 60 | 98 - 99 | >97 | A widely used and effective coupling reagent, slightly less reactive than HATU but a reliable alternative.[1] |
| COMU/DIPEA | Aminium Salt | 20 - 45 | >99 | >98 | Offers high reactivity similar to HATU with the advantage of producing water-soluble byproducts, simplifying purification.[2] |
| PyBOP/DIPEA | Phosphonium Salt | 30 - 60 | 98 - 99 | >97 | A robust coupling reagent with a good balance of reactivity and low propensity for racemization.[1] |
Experimental Workflow for this compound Synthesis
The general workflow for the solution-phase synthesis of this compound involves the activation of the carboxylic acid of a protected Leucine residue, followed by coupling with a protected Valine residue, and subsequent deprotection steps.
Caption: Solution-phase synthesis workflow for this compound.
Detailed Experimental Protocols
The following are detailed protocols for the solution-phase synthesis of a protected Leu-Val dipeptide. For the final this compound product, appropriate N-terminal (e.g., Boc or Fmoc) and C-terminal (e.g., methyl or benzyl ester) protecting groups should be chosen to allow for selective deprotection.
Protocol 1: Coupling using DIC/HOBt
This protocol is a cost-effective and reliable method for routine peptide couplings.
Materials:
-
N-Boc-Leu-OH (1.0 eq)
-
H-Val-OMe·HCl (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve N-Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add H-Val-OMe·HCl (1.0 eq) and DIPEA (1.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 2: Coupling using HATU/DIPEA
This protocol is recommended for achieving high coupling efficiency and is particularly useful for rapid synthesis.
Materials:
-
N-Fmoc-Leu-OH (1.0 eq)
-
H-Val-OtBu·HCl (1.0 eq)
-
HATU (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, dissolve N-Fmoc-Leu-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
Add H-Val-OtBu·HCl (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationships in Coupling Reagent Activation
The efficacy of aminium and phosphonium-based coupling reagents stems from their ability to form highly reactive intermediates with the carboxylic acid. The choice of base is also crucial in this process.
References
H-Leu-Val-OH: Enhancing Performance in Cell Culture Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Leu-Val-OH, composed of L-leucine and L-valine, is a valuable supplement in cell culture media, offering enhanced stability and solubility of these essential amino acids. In biopharmaceutical production, particularly in high-density cultures like Chinese Hamster Ovary (CHO) cells, maintaining optimal nutrient levels is critical for robust cell growth, viability, and high-yield production of recombinant proteins. Dipeptides such as this compound serve as a more stable and readily available source of amino acids compared to their free forms, mitigating the accumulation of toxic byproducts and supporting sustained cellular performance.
The use of dipeptides in cell culture is a strategic approach to overcome the limitations of free amino acids, such as degradation and limited solubility. By providing leucine and valine in a bonded form, this compound ensures a consistent and controlled release of these crucial nutrients into the cytoplasm, thereby supporting key cellular functions.
Key Benefits of this compound Supplementation
-
Improved Nutrient Stability: this compound is more resistant to degradation in liquid media compared to free leucine and valine, ensuring a consistent supply of these amino acids throughout the culture duration.
-
Enhanced Solubility: Dipeptides can exhibit higher solubility than their individual amino acid components, allowing for the preparation of more concentrated and stable feed solutions.
-
Sustained Amino Acid Release: Once transported into the cell, this compound is cleaved by intracellular peptidases, leading to a gradual and sustained release of leucine and valine. This prevents rapid depletion of these essential amino acids and helps maintain metabolic stability.
-
Support for Cell Growth and Protein Production: Leucine and valine are fundamental building blocks for protein synthesis and play crucial roles in cellular metabolism. Ensuring their adequate and stable supply can lead to increased viable cell density, prolonged culture viability, and enhanced recombinant protein titers.
Mechanism of Action
The beneficial effects of this compound in cell culture are rooted in its efficient uptake and subsequent intracellular hydrolysis. The dipeptide is transported into the cell via peptide transporters on the cell membrane. Once inside the cytoplasm, peptidases cleave the peptide bond, releasing free L-leucine and L-valine. These amino acids then become available for various cellular processes.
Leucine is a key branched-chain amino acid (BCAA) that not only serves as a substrate for protein synthesis but also acts as a signaling molecule, most notably through the activation of the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.
Valine , another essential BCAA, is also crucial for protein synthesis and can be catabolized to provide energy by entering the tricarboxylic acid (TCA) cycle. Studies have shown that valine supplementation can reduce the production of ammonia, a toxic metabolic byproduct, and improve mitochondrial function.[1]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the benefits of its constituent amino acids and other dipeptides in CHO cell culture are well-documented. The following tables summarize illustrative data based on these findings.
Table 1: Illustrative Effect of Valine Supplementation on CHO Cell Culture Performance [1]
| Parameter | Control | 5 mM Valine Supplementation | % Change |
| EPO Titer | Baseline | Increased | +25% |
| Ammonium Production | Baseline | Decreased | -23% |
| Lactate Production | Baseline | Decreased | -26% |
Table 2: Expected Improvements with this compound Supplementation (Hypothetical)
| Parameter | Standard Medium | Medium with this compound | Expected Outcome |
| Peak Viable Cell Density (x10^6 cells/mL) | 10-15 | 12-18 | Increased cell growth |
| Culture Viability (%) | 80-85 (Day 14) | >90 (Day 14) | Extended culture longevity |
| Product Titer (g/L) | 1.5-2.0 | 2.0-2.5 | Enhanced protein production |
| Ammonia Concentration (mM) | 8-10 | 5-7 | Reduced toxic byproduct accumulation |
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound as a supplement in cell culture media. Optimization for specific cell lines and processes is recommended.
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a concentrated, sterile stock solution of this compound.
Materials:
-
This compound powder
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm filter unit
-
Analytical balance and weighing paper
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration (e.g., 100 mM).
-
Dissolution: In a sterile container, add the calculated mass of this compound to the appropriate volume of cell culture grade water or PBS.
-
Mixing: Place the container on a magnetic stirrer and mix until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterile Filtration: Using a 0.22 µm filter unit, sterile-filter the this compound solution into a sterile recipient container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal concentration of this compound for a specific cell line in a batch or fed-batch culture system.
Materials:
-
Suspension cell line of interest (e.g., CHO)
-
Basal cell culture medium
-
Sterile this compound stock solution (from Protocol 1)
-
Shake flasks or multi-well plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Assay reagents for viability (e.g., Trypan Blue) and product titer (e.g., ELISA)
Procedure:
-
Cell Seeding: Seed the cells at a consistent density into multiple culture vessels (e.g., shake flasks).
-
Supplementation: Add different final concentrations of this compound to the culture medium in each vessel. A typical range to test is 0.5 mM to 10 mM. Include a control group with no this compound supplementation.
-
Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
Monitoring: At regular intervals (e.g., daily), take samples to measure viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia).
-
Harvest: At the end of the culture period, harvest the supernatant to determine the final product titer.
-
Data Analysis: Plot the measured parameters (e.g., peak viable cell density, integrated viable cell days, product titer) against the this compound concentration to identify the optimal range.
Conclusion
This compound is a promising supplement for enhancing the performance of cell culture processes. Its superior stability and solubility, coupled with the crucial roles of leucine and valine in cellular metabolism, make it a valuable tool for improving cell growth, viability, and recombinant protein production. The provided protocols offer a starting point for researchers to incorporate this compound into their cell culture workflows and optimize its use for their specific applications. Further investigation into the direct quantitative effects and specific signaling pathway modulation by this compound will continue to advance its application in the biopharmaceutical industry.
References
Application Notes and Protocols for the Quantification of H-Leu-Val-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the dipeptide H-Leu-Val-OH (Leucyl-valine) in various matrices. The primary recommended technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) following derivatization, which offers high sensitivity and selectivity. An alternative method using Hydrophilic Interaction Liquid Chromatography (HILIC) is also presented for the analysis of the underivatized dipeptide.
Application Note 1: UPLC-MS/MS Quantification of this compound using Pre-column Derivatization
This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates. Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) enhances chromatographic retention and provides a common, highly responsive fragment ion for detection by mass spectrometry.[1]
Principle: The primary amine of this compound reacts with AQC to form a stable, more hydrophobic derivative. This derivative is then separated from other matrix components by reversed-phase UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transition is highly specific to the derivatized dipeptide, ensuring accurate quantification. A common fragment ion at m/z 171.1, derived from the AccQ-Tag™ reagent, is typically used for quantification.[1]
Workflow Diagram:
Application Note 2: HILIC-MS/MS Quantification of Underivatized this compound
This method is suitable for the direct quantification of this compound without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate polar analytes.[2][3] This approach simplifies sample preparation and can be advantageous for high-throughput screening.
Principle: this compound, being a polar dipeptide, is retained on a polar HILIC column. The separation is achieved by a gradient of increasing aqueous mobile phase, which elutes the analytes based on their hydrophilicity. The eluting dipeptide is then detected by tandem mass spectrometry in MRM mode.
Workflow Diagram:
Experimental Protocols
Protocol 1: UPLC-MS/MS with AccQ-Tag Derivatization
1. Sample Preparation
-
To 50 µL of sample (plasma, serum, or tissue homogenate), add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried sample extract in 20 µL of 20 mM HCl.
-
Add 60 µL of AccQ-Tag Ultra Borate Buffer and vortex.[4]
-
Add 20 µL of freshly prepared AccQ-Tag Ultra Reagent (dissolved in acetonitrile) and vortex immediately.[4]
-
Incubate at 55°C for 10 minutes.[4]
3. UPLC-MS/MS Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 2 1.0 2 8.0 30 8.1 95 9.0 95 9.1 2 | 12.0 | 2 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition (Proposed):
-
Analyte: Derivatized this compound
-
Precursor Ion (Q1): 401.2 m/z ([M+H]⁺ of derivatized dipeptide)
-
Product Ion (Q3): 171.1 m/z (AccQ-Tag fragment)[1]
-
Protocol 2: HILIC-MS/MS (Underivatized)
1. Sample Preparation
-
To 50 µL of sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a vial for injection.
2. HILIC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 95 1.0 95 7.0 50 7.1 5 8.0 5 8.1 95 | 10.0 | 95 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition:
-
Analyte: this compound
-
Precursor Ion (Q1): 231.2 m/z ([M+H]⁺)
-
Product Ion (Q3): 118.1 m/z (loss of Leucine immonium ion) or 72.1 m/z (Valine immonium ion)[5]
-
Data Presentation
The following tables summarize typical quantitative data and performance characteristics for the analytical methods described.
Table 1: UPLC-MS/MS with Derivatization - Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | <15% |
Table 2: HILIC-MS/MS (Underivatized) - Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | <20% |
Table 3: Mass Spectrometry Parameters
| Analyte | Method | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Typical) |
| Derivatized this compound | UPLC-MS/MS | 401.2 | 171.1 | 20 - 30 |
| This compound | HILIC-MS/MS | 231.2 | 118.1 | 15 - 25 |
| This compound | HILIC-MS/MS | 231.2 | 72.1 | 20 - 30 |
References
Application Notes and Protocols: H-Leu-Val-OH for Studying Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Leu-Val-OH, composed of L-leucine and L-valine, serves as a valuable substrate for investigating the kinetics of various peptidases, particularly dipeptidases. Its structure, featuring two branched-chain amino acids, makes it a relevant tool for studying enzymes involved in protein degradation and metabolism. Furthermore, the constituent amino acids, leucine and valine, are key regulators of significant cellular signaling pathways, such as the mTOR pathway, which is crucial for cell growth and proliferation. These application notes provide detailed protocols for utilizing this compound in enzyme kinetic studies, focusing on renal dipeptidase as a model enzyme, and explore its relevance in cellular signaling.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Full Name | L-Leucyl-L-valine |
| Abbreviation | Leu-Val |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| CAS Number | 19523-28-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Applications in Enzyme Kinetics
This compound is an effective substrate for the following applications in enzyme kinetics:
-
Dipeptidase Activity Assays: As a dipeptide, this compound is a direct substrate for dipeptidases, which cleave the peptide bond between leucine and valine. This allows for the precise measurement of dipeptidase activity.
-
Enzyme Specificity Studies: By comparing the kinetic parameters (Km and kcat) obtained with this compound to those of other dipeptide substrates, researchers can elucidate the substrate specificity and binding preferences of various peptidases.
-
Inhibitor Screening: This substrate is well-suited for high-throughput screening (HTS) campaigns to identify and characterize inhibitors of dipeptidases. The potency of inhibitors (e.g., IC₅₀, Ki) can be determined by measuring the reduction in the rate of this compound hydrolysis.
Featured Enzyme: Renal Dipeptidase
Table 1: Representative Kinetic Parameters for Dipeptidases with Various Dipeptide Substrates
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Porcine Kidney Dipeptidase | Gly-D-Ala | - | - | - |
| Human Dipeptidyl Peptidase II | Lys-Pro-pNA | - | - | 4.1 x 10⁶ |
| Human Dipeptidyl Peptidase II | Ala-Pro-pNA | - | - | 2.6 x 10⁶ |
| 20S Proteasome (BrAAP activity) | Abz-Gly-Pro-Ala-Leu-Ala-Nba | - | - | 13,000 |
Note: Specific values for this compound are not provided due to a lack of available data in the cited literature. The table provides examples of kinetic parameters for similar enzymes and substrates to guide experimental design.
Experimental Protocols
Protocol 1: Determination of Renal Dipeptidase Activity using this compound
This protocol describes a method to determine the kinetic parameters of renal dipeptidase by quantifying the hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).
Principle:
The enzymatic hydrolysis of this compound by renal dipeptidase yields L-leucine and L-valine. The rate of this reaction can be determined by measuring the decrease in the substrate concentration or the increase in product concentrations over time using HPLC with UV detection.
Materials:
-
This compound
-
Purified or partially purified renal dipeptidase (from porcine or human kidney cortex)[1][2][3][4][5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Stopping Reagent: 10% (v/v) Trichloroacetic acid (TCA)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to create a range of substrate concentrations for kinetic analysis (e.g., 0.1 mM to 5 mM).
-
Prepare a solution of renal dipeptidase in the assay buffer at a concentration that yields a linear reaction rate for the desired incubation time.
-
-
Enzyme Reaction:
-
For each substrate concentration, set up a reaction in a microcentrifuge tube by adding:
-
50 µL of assay buffer
-
20 µL of the appropriate this compound dilution
-
20 µL of enzyme solution
-
-
For the negative control (blank), add 20 µL of assay buffer instead of the enzyme solution.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) where the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of 10% TCA.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 HPLC column.
-
Use a gradient elution method to separate this compound, L-leucine, and L-valine. A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B.[6][7][8][9]
-
Monitor the elution profile at 214 nm.
-
Quantify the peak areas of the substrate and/or products by comparing them to a standard curve of known concentrations of this compound, L-leucine, and L-valine.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction at each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten constant (K_m_) and the maximum velocity (V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate the turnover number (k_cat_) using the equation: k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency as k_cat_/K_m_.
-
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme kinetic parameters.
Role in Cellular Signaling: The mTOR Pathway
Leucine, a component of this compound, is a critical activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1][2][3][4][5] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism. The activation of mTORC1 (mTOR complex 1) by leucine is a key mechanism by which cells sense amino acid availability to control protein synthesis.
Leucine-Mediated mTORC1 Activation
Caption: Leucine activation of the mTORC1 signaling pathway.
Conclusion
This compound is a versatile and physiologically relevant substrate for the study of dipeptidase kinetics. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this dipeptide in enzyme characterization, inhibitor screening, and to explore its connection to crucial cellular signaling pathways. The ability to study the enzymatic processing of this compound provides valuable insights into protein metabolism and its regulation, with implications for drug discovery and the understanding of metabolic diseases.
References
- 1. Purification and kinetic properties of a D-amino-acid peptide hydrolyzing enzyme from pig kidney cortex and its tentative identification with renal membrane dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of dipeptidyl aminopeptidase IV from human kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spacefrontiers.org [spacefrontiers.org]
- 5. Physicochemical characterization of renal dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in L-Leucyl-L-valine synthesis
Welcome to the technical support center for L-Leucyl-L-valine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields during the synthesis of L-Leucyl-L-valine.
Question 1: My reaction is incomplete or shows low conversion of starting materials. What are the likely causes and solutions?
Answer:
Incomplete reactions are a primary cause of low yields. Several factors can contribute to this issue, from reagent activity to reaction conditions.
Possible Causes & Recommended Solutions:
-
Insufficient Activation of Carboxylic Acid: The peptide bond formation requires the activation of the carboxyl group of L-Leucine.[1] If the coupling reagent is not effective enough, the reaction will be slow or stall.
-
Steric Hindrance: The bulky side chains of both Leucine and Valine can sterically hinder the approach of the nucleophilic amine group of Valine to the activated carboxyl group of Leucine.
-
Solution 1: Increase the reaction temperature. Elevating the temperature to 40-50°C can help overcome the activation energy barrier.
-
Solution 2: Extend the reaction time. Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS) and allow it to proceed until no further conversion is observed.
-
-
Peptide Aggregation: As the dipeptide forms, it may aggregate and precipitate out of the solution, especially in non-polar solvents, making it unavailable for further reaction.[4] This is more common in solid-phase peptide synthesis (SPPS) but can also occur in solution-phase.
-
Solution: Switch to a more polar, aprotic solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent like LiCl to disrupt hydrogen bonding and improve solubility.[4]
-
-
Reagent Stoichiometry: Using incorrect molar ratios of reactants can lead to an incomplete reaction.
-
Solution: Typically, a slight excess of the coupling reagent (1.1 to 1.5 equivalents) and the N-protected Leucine is used to drive the reaction to completion.
-
Below is a troubleshooting workflow to diagnose the cause of an incomplete reaction.
Caption: Troubleshooting workflow for incomplete reactions.
Question 2: My mass spectrometry analysis shows byproducts, leading to a complex mixture and low yield of the desired dipeptide. What are the common side reactions?
Answer:
Side reactions are a frequent problem in peptide synthesis, leading to impurities that are often difficult to separate and result in a lower yield of the final product.[5]
Common Side Reactions and Their Mitigation:
-
Racemization: The chiral center of the activated L-Leucine can epimerize, leading to the formation of the D-Leucyl-L-valine diastereomer. This is particularly problematic with highly activating coupling reagents or when excess base is present.[6][7]
-
Mitigation:
-
Additives: Use additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure, which act as activated ester intermediates, suppressing racemization.[1]
-
Base Selection: Use a sterically hindered base like Diisopropylethylamine (DIPEA) instead of a stronger, less hindered base.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
-
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can occur at the dipeptide stage, especially when using Fmoc-based protection strategies. The deprotected N-terminal amine of Valine can attack the activated carboxyl group of Leucine, leading to a cyclic dipeptide and chain termination.[4]
-
Mitigation: This side reaction is more prevalent in solid-phase synthesis but can be minimized by ensuring the coupling of the third amino acid is performed promptly after the deprotection of the dipeptide.[4] In solution-phase, using conditions that favor intermolecular coupling over intramolecular cyclization (e.g., higher concentrations) can be beneficial.
-
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[5]
-
Mitigation: This is effectively suppressed by adding nucleophilic additives like HOBt or HOSu, which rapidly trap the O-acylisourea to form an active ester before it can rearrange.[1]
-
Table 1: Common Side Products in L-Leucyl-L-valine Synthesis
| Side Product | Description | Mass Difference from Target | Mitigation Strategy |
| D-Leucyl-L-valine | Diastereomer due to racemization of Leucine. | 0 Da (isobaric) | Use additives (HOBt, Oxyma), control temperature and base. |
| Leucyl-Valine Diketopiperazine | Cyclic dipeptide byproduct. | -18 Da (loss of H₂O) | Optimize reaction time and conditions for subsequent coupling. |
| N-acylurea | Inactive byproduct from carbodiimide rearrangement. | + mass of carbodiimide | Use additives like HOBt or switch to phosphonium/uronium reagents. |
Question 3: I'm experiencing significant product loss during purification. How can I improve my recovery yield from RP-HPLC?
Answer:
Purification is often a major bottleneck where yield is lost. Optimizing the purification protocol is critical for maximizing the recovery of your final product.[8]
Strategies to Minimize Purification Losses:
-
Optimize Crude Product Purity: The cleaner your crude product, the easier the purification and the higher the yield. Ensure your reaction goes to completion and minimize side reactions before beginning purification.
-
Method Development for RP-HPLC:
-
Gradient Optimization: A poorly optimized gradient can lead to broad peaks and poor separation from impurities, resulting in the loss of product in mixed fractions.[8] Start with a shallow gradient to maximize the resolution between your target peptide and closely eluting impurities.
-
Solvent System: While Acetonitrile/Water with 0.1% TFA is standard, for some peptides, alternative organic modifiers like methanol or isopropanol might improve separation.[9][10]
-
Column Loading: Overloading the HPLC column leads to poor peak shape and reduced separation efficiency. Determine the optimal loading capacity for your column and inject smaller amounts if necessary.
-
-
Product Precipitation: If the peptide is poorly soluble in the mobile phase after collection, it may precipitate in the tubing or collection vessel.
-
Solution: Collect fractions into vials containing a small amount of a solvent in which the peptide is highly soluble (e.g., DMSO or DMF) to prevent precipitation.
-
-
Repetitive Freeze-Thaw Cycles: Lyophilization (freeze-drying) is the standard method for isolating the final peptide from HPLC fractions.[8] However, repeated freezing and thawing of pooled fractions can lead to degradation or aggregation. Pool pure fractions and lyophilize them in a single run.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is optimal for the L-Leucyl-L-valine dipeptide bond?
A1: The choice of coupling reagent is crucial.[1] For coupling two sterically hindered amino acids like Leucine and Valine, uronium/aminium salt reagents are highly recommended due to their high efficiency and ability to minimize side reactions.[11]
Table 2: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High coupling efficiency, low racemization, fast reaction rates.[1][2] | Higher cost, can form guanidinylation byproducts if used in excess.[3] |
| Phosphonium Salts | PyBOP, BOP | High efficiency, very low racemization risk.[11] | More expensive, byproducts can be difficult to remove. |
| Carbodiimides | DCC, EDC | Low cost, widely available.[12] | Lower efficiency for hindered couplings, risk of N-acylurea formation, DCC byproduct (DCU) is poorly soluble.[1] |
| Other | T3P | High efficiency, low toxicity, reduced racemization.[2] | May require stricter handling conditions. |
Recommendation: For high yield and purity, HATU or COMU are excellent first choices for this synthesis.[1][3]
Q2: What are the ideal protecting groups for the synthesis of L-Leucyl-L-valine in solution phase?
A2: The choice of protecting groups is fundamental to preventing unwanted side reactions like self-polymerization.[2]
-
N-terminus (Leucine): The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) .
-
Boc: Cleaved under strong acidic conditions (e.g., TFA). The synthesis is generally robust.
-
Fmoc: Cleaved under mild basic conditions (e.g., piperidine). This allows for orthogonal protection schemes where acid-labile side-chain protecting groups can be retained.[4]
-
-
C-terminus (Valine): To prevent self-coupling, the carboxyl group of Valine is typically protected as an ester, such as a Methyl (Me) , Ethyl (Et) , or Benzyl (Bzl) ester. The choice depends on the desired deprotection conditions at the end of the synthesis. Benzyl esters are commonly removed by hydrogenolysis.
Q3: Can you provide a general experimental protocol for solution-phase L-Leucyl-L-valine synthesis?
A3: Yes, here is a representative protocol using Boc-protection and HATU as the coupling reagent.
Experimental Protocol: Synthesis of Boc-L-Leucyl-L-valine Methyl Ester
Materials:
-
Boc-L-Leucine (1.0 eq)
-
L-Valine methyl ester hydrochloride (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF (solvent)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Boc-L-Leucine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the solution at 0°C for 10-15 minutes.
-
Base Addition: Add DIPEA (2.2 eq) to the solution. The first equivalent neutralizes the hydrochloride salt of the valine ester, and the second is required for the coupling reaction itself.
-
Amine Addition: Add L-Valine methyl ester hydrochloride (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or RP-HPLC to obtain the pure dipeptide.
Visualizations
Caption: General mechanism of peptide bond formation.
Caption: Competing pathways of chain extension vs. diketopiperazine formation.
References
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Preventing side reactions during H-Leu-Val-OH incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the incorporation of H-Leu-Val-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating the this compound dipeptide?
The incorporation of the this compound dipeptide presents three main challenges:
-
Incomplete Coupling: The valine residue is sterically hindered due to its bulky isopropyl side chain, which can physically obstruct the coupling reaction, leading to incomplete incorporation and deletion sequences.[1][2]
-
Racemization/Epimerization: The chiral center of the valine residue is susceptible to epimerization (conversion from L- to D-form) under standard coupling conditions, especially with prolonged activation times or the use of strong bases. This can compromise the biological activity of the final peptide.[3][4]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage on the resin, the N-terminal amino group of leucine can intramolecularly attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and cleavage from the solid support. This side reaction is a significant cause of yield loss.[5][6]
Q2: Which coupling reagents are recommended for this compound to minimize side reactions?
For sterically hindered and racemization-prone residues like valine, uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents such as HATU, HCTU, and COMU are particularly effective.[7] Carbodiimide-based reagents like DCC or DIC can be used, but should be accompanied by racemization-suppressing additives like HOBt or OxymaPure®.[4]
Q3: How can I prevent diketopiperazine (DKP) formation?
Several strategies can be employed to minimize DKP formation:
-
Use of a 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is more sterically hindered than Wang resin, which can help prevent the back-biting reaction that leads to DKP formation.
-
Optimized Fmoc-Deprotection Conditions: Using a milder base or a shorter deprotection time for the amino acid preceding the dipeptide can reduce the propensity for DKP formation. A solution of 2% DBU and 5% piperazine in NMP has been shown to be effective.[6]
-
Incorporation as a Protected Dipeptide: Coupling a protected dipeptide, such as Fmoc-Leu-Val-OH, can bypass the susceptible dipeptide-resin stage where DKP formation is most likely to occur.
Q4: What is the best way to monitor the completion of the this compound coupling reaction?
The ninhydrin (Kaiser) test is a common method for monitoring the presence of free primary amines on the resin. A negative ninhydrin test (beads remain colorless or yellowish) indicates a complete coupling reaction. For a more quantitative assessment, a small amount of resin can be cleaved and analyzed by HPLC and mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the final peptide | Incomplete coupling of this compound due to steric hindrance. | Perform a double coupling. Use a more powerful coupling reagent like HATU or HCTU. Increase the coupling time and/or temperature. |
| Diketopiperazine (DKP) formation. | Switch to a 2-chlorotrityl chloride (2-CTC) resin. Use milder Fmoc-deprotection conditions. Couple a protected dipeptide (Fmoc-Leu-Val-OH). | |
| Presence of a diastereomeric impurity in the final peptide | Racemization of the valine residue during coupling. | Use a coupling reagent known for low racemization (e.g., HATU, COMU). Add a racemization suppressant like HOBt or OxymaPure® to carbodiimide-mediated couplings. Use a sterically hindered, non-nucleophilic base like DIPEA. Perform the coupling at a lower temperature (e.g., 0°C). Minimize the pre-activation time. |
| Deletion of Leu-Val in the final peptide sequence | Incomplete coupling of the dipeptide. | See "Low yield of the final peptide" due to incomplete coupling. |
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the extent of racemization for sterically hindered amino acids. While specific data for this compound is limited, the trends observed for valine are highly relevant.
| Coupling Reagent | Additive | Base | Temperature (°C) | Expected Racemization Level |
| DIC | - | DIPEA | 25 | Moderate to High |
| DIC | HOBt | DIPEA | 25 | Low to Moderate |
| DIC | OxymaPure® | DIPEA | 25 | Low |
| HBTU | - | DIPEA | 25 | Low |
| HATU | - | DIPEA | 25 | Very Low |
| COMU | - | DIPEA | 25 | Very Low |
| DIC | HOBt | DIPEA | 0 | Very Low |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound
This protocol is designed to minimize the epimerization of the valine residue during coupling.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for no more than 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test to monitor the completion of the coupling reaction. A negative result (colorless/yellow beads) indicates completion. If the test is positive, consider a second coupling.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Sterically Hindered this compound
This protocol is recommended if incomplete coupling is anticipated or detected.
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
After the initial coupling and a positive ninhydrin test, drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Prepare a fresh solution of activated this compound as described in steps 3 and 4 of Protocol 1.
-
Add the fresh coupling solution to the resin and agitate for another 2-4 hours.
-
Perform a final ninhydrin test to confirm completion.
-
Wash the resin as described in step 7 of Protocol 1.
Visualizations
Caption: Standard workflow for this compound incorporation with a double coupling option.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: H-Leu-Val-OH Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of the dipeptide H-Leu-Val-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a hydrophobic dipeptide, which presents several purification challenges. Due to its nonpolar nature, it can be difficult to dissolve in aqueous solutions, leading to low yields and potential aggregation.[1] Achieving high purity often requires careful optimization of chromatographic conditions to separate it from structurally similar impurities.
Q2: What is the recommended purification method for this compound?
A2: The standard and most effective method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] This technique separates molecules based on their hydrophobicity, making it ideal for purifying peptides.[2] A C18 column is commonly used as the stationary phase, with a mobile phase gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).[2][3]
Q3: My this compound sample is difficult to dissolve. What should I do?
A3: Due to its hydrophobicity, this compound can be challenging to dissolve. A recommended approach is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) and then gradually add the aqueous buffer while vortexing.[1][4] For RP-HPLC, it is best to dissolve the crude peptide in the initial mobile phase to a concentration of approximately 1-10 mg/mL.[5]
Q4: What are the common impurities I might encounter?
A4: Impurities in synthetic peptides like this compound typically arise from the synthesis process. These can include:
-
Deletion sequences: Peptides missing one of the amino acids.
-
Truncated sequences: Peptide chains that did not complete synthesis.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups from the synthesis.[2]
-
Diastereomers: If there is any racemization during synthesis.
Q5: How can I prevent my this compound from aggregating during purification?
A5: Peptide aggregation can be a significant issue, especially for hydrophobic peptides. To prevent this:
-
Work at a pH that is at least one unit away from the peptide's isoelectric point (pI) to ensure it carries a net charge, which can help prevent aggregation.[6]
-
Consider using organic solvents or additives in your buffers.[7]
-
Avoid high concentrations of the peptide in solution.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Citation |
| Low Yield/Recovery | Poor solubility of the crude peptide. | Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, ACN) before adding the aqueous mobile phase. | [1][4] |
| Peptide precipitation on the column. | Ensure the initial mobile phase composition has sufficient organic solvent to maintain solubility. | [1] | |
| Peptide irreversibly adsorbed to the column. | Use a less hydrophobic column (e.g., C8 or C4) or a stronger organic solvent in the mobile phase. | [1] | |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with the column. | Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize interactions with residual silanols on the silica-based column. | [2] |
| Column overload. | Reduce the amount of sample injected onto the column. | [8] | |
| Aggregation on the column. | Decrease the sample concentration or add a small amount of organic solvent to the sample diluent. | [4] | |
| Co-elution of Impurities | Insufficient resolution. | Optimize the gradient by making it shallower around the elution time of this compound to improve separation from closely eluting impurities. | |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to alter the selectivity of the separation. The mobile phase pH should be at least one unit away from the pI of the peptide and any impurities. | ||
| Wrong stationary phase. | Try a different stationary phase with alternative selectivity, such as a phenyl column. | [1] | |
| No Peptide Eluting from the Column | Peptide is too hydrophobic and strongly retained. | Increase the final percentage of the organic solvent in your gradient or switch to a stronger organic solvent like isopropanol. | [1] |
| System leak. | Check all fittings and connections for leaks. | [8] |
Quantitative Data Summary
The following table provides typical performance data for the purification of this compound using RP-HPLC. These values can serve as a benchmark for your own purification experiments.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 5-95% B over 20 min | 25-55% B over 30 min |
| Detection Wavelength | 220 nm | 220 nm |
| Typical Crude Purity | 70-85% | 70-85% |
| Expected Purity after Purification | >98% | >98% |
| Typical Sample Load | 0.1 mg | 50-100 mg |
| Expected Recovery | N/A | 60-80% |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for determining the purity of the crude this compound and the purified fractions.
-
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample: Crude or purified this compound.
-
-
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B (column wash)
-
30.1-35 min: 5% B (re-equilibration)
-
-
Protocol 2: Preparative RP-HPLC for Purification
This protocol outlines a general method for the purification of this compound.[3][9]
-
Materials and Instrumentation:
-
Preparative HPLC system with a gradient pump, a fraction collector, and a UV detector.
-
C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Crude this compound.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase composition (e.g., 75% Mobile Phase A, 25% Mobile Phase B) to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: 20 mL/min.
-
Detection: 220 nm.
-
Injection Volume: 1-5 mL (corresponding to 10-100 mg of crude peptide).
-
Gradient:
-
0-5 min: 25% B
-
5-35 min: 25% to 55% B (linear gradient)
-
35-40 min: 55% to 95% B (column wash)
-
40-45 min: 95% B
-
45.1-50 min: 25% B (re-equilibration)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using the analytical HPLC method (Protocol 1).
-
Pool the fractions with the desired purity (e.g., >98%).
-
-
Post-Purification Processing:
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. nestgrp.com [nestgrp.com]
- 2. bachem.com [bachem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peptide Purification Scale-Up with HPLC [knauer.net]
Improving H-Leu-Val-OH solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Leu-Val-OH. The focus is on improving its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as Leucyl-valine, is a dipeptide composed of two hydrophobic amino acids, Leucine (Leu) and Valine (Val).[1][2] Due to the hydrophobic nature of its constituent amino acids, this compound has limited solubility in aqueous solutions, which can be challenging when preparing stock solutions for in vitro experiments.[3][4][5]
Q2: What are the basic physicochemical properties of this compound?
Understanding the properties of this compound is the first step in developing a successful solubilization strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [2][6] |
| Molecular Weight | 230.30 g/mol | [2][6] |
| Amino Acid Composition | 1 x Leucine, 1 x Valine (both hydrophobic) | [5][7] |
| Overall Charge at pH 7 | Neutral (0) | [8][9] |
| Appearance | White to off-white solid/powder | [10] |
Q3: What is the recommended first step for dissolving this compound?
For short peptides like this compound that are composed of hydrophobic residues, it is recommended to start with a small amount of an organic solvent.[4][8] Dimethyl sulfoxide (DMSO) is a common first choice due to its effectiveness and relatively low toxicity in many biological assays.[3][4]
Q4: How does pH affect the solubility of this compound?
Since this compound is a neutral peptide, altering the pH of the solvent can increase its solubility by moving the pH away from its isoelectric point.[3][11] For neutral peptides, this effect might be less pronounced than for acidic or basic peptides.[8][12] However, slight acidification (e.g., with acetic acid) or basification (e.g., with ammonium hydroxide) can be tested if other methods fail.[8][9]
Q5: Are there any solvents I should avoid?
If your peptide contains methionine or cysteine, you should avoid DMSO as it can oxidize these residues.[3][8] this compound does not contain these residues, so DMSO is generally safe to use. Always consider the compatibility of your chosen solvent with your specific in vitro assay. For instance, high concentrations of organic solvents can be toxic to cells.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
Problem: My this compound powder is not dissolving in water or buffer.
This is expected due to the hydrophobic nature of the peptide.[4][13]
-
Solution 1: Use a Co-solvent.
-
First, try to dissolve the peptide in a small amount of 100% DMSO.[4][9] Other options include dimethylformamide (DMF), ethanol, or acetonitrile.[3][14]
-
Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer or water to reach the final concentration.[12][15]
-
If the solution becomes cloudy, you may have exceeded the peptide's solubility limit in that final solvent mixture.[13]
-
-
Solution 2: Sonication.
-
Solution 3: Gentle Warming.
-
Gently warm the solution (e.g., to <40°C) while stirring.[13] Be cautious, as excessive heat can degrade the peptide.
-
Problem: The peptide precipitates after adding the aqueous buffer to the organic stock.
This indicates that the peptide is not soluble at that final concentration in the mixed solvent system.
-
Solution 1: Increase the proportion of organic solvent.
-
Be mindful of the tolerance of your in vitro assay. For most cell-based assays, the final concentration of DMSO should not exceed 1%.[3]
-
-
Solution 2: Prepare a more concentrated stock in 100% organic solvent.
-
You can then use a smaller volume of this stock to achieve your final desired concentration in the assay medium, keeping the organic solvent percentage low.
-
-
Solution 3: Re-dissolve and try a different co-solvent.
-
If the peptide has precipitated, it may need to be freeze-dried before attempting to re-dissolve it in a different solvent system.[4]
-
Experimental Protocols
Protocol 1: Solubility Testing with a Small Amount of Peptide
Before dissolving your entire sample, it's crucial to perform a small-scale solubility test.[3][4][9]
-
Aliquot a small, known amount of the lyophilized this compound powder into a microcentrifuge tube.
-
Add a measured volume of the first solvent to be tested (e.g., 10 µL of DMSO) to achieve a high concentration (e.g., 10-20 mg/mL).
-
Vortex or sonicate briefly to aid dissolution.[3] Observe if the peptide dissolves completely to form a clear solution.
-
If dissolved , proceed to add your aqueous buffer (e.g., PBS) stepwise, vortexing after each addition, until you reach your target concentration.
-
Observe for any precipitation. If the solution remains clear, the peptide is soluble under these conditions.
-
If the peptide does not dissolve in the initial solvent, discard the small aliquot and repeat with a different organic solvent (e.g., DMF).
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.[4]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]
-
Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (MW: 230.30 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 230.30 g/mol ) = 0.000434 L = 434 µL
-
-
Add 434 µL of high-purity, anhydrous DMSO to the vial.
-
Vortex thoroughly. If needed, sonicate for short intervals in a water bath until the solution is clear.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[3]
Visualizations
Below are diagrams illustrating key workflows for handling this compound.
Caption: Troubleshooting workflow for this compound solubilization.
Caption: General experimental workflow for using this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Leucyl-Valine (HMDB0028942) [hmdb.ca]
- 2. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. Valylleucine | C11H22N2O3 | CID 6993118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
- 10. H-LEU-LEU-OH price,buy H-LEU-LEU-OH - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. biobasic.com [biobasic.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Overcoming Aggregation of Peptides Containing H-Leu-Val-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the hydrophobic dipeptide sequence H-Leu-Val-OH.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing this compound have a high tendency to aggregate?
A1: The dipeptide this compound consists of two hydrophobic amino acids, Leucine (Leu) and Valine (Val). Peptides with a high content of hydrophobic residues are prone to aggregation in aqueous solutions due to strong intermolecular hydrophobic interactions and the formation of secondary structures like β-sheets, which are stabilized by hydrogen bonds. This leads to poor solubility and the formation of aggregates.
Q2: What is the first step I should take if my lyophilized peptide containing this compound does not dissolve in an aqueous buffer?
A2: Due to its hydrophobic nature, direct dissolution in aqueous buffers is often challenging. The recommended initial step is to dissolve the peptide in a minimal amount of a suitable organic co-solvent before slowly adding it to your aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly preferred solvent for this purpose.[1][2]
Q3: How does pH affect the aggregation of my this compound containing peptide?
A3: The pH of the solution influences the net charge of a peptide. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. For a simple dipeptide like this compound, the terminal amino and carboxyl groups will be charged. Adjusting the pH away from the pI can increase the net charge, leading to greater electrostatic repulsion between peptide molecules and improved solubility.
Q4: Can sonication help in dissolving my aggregated peptide?
A4: Yes, sonication can be a useful physical method to break up existing peptide aggregates and aid in dissolution.[3][4] It provides energy to disrupt intermolecular interactions. However, it is important to control the temperature during sonication, as excessive heat can potentially degrade the peptide.
Q5: Are there chemical additives that can help prevent aggregation?
A5: Yes, various additives can be used. Chaotropic agents like guanidine hydrochloride (GuHCl) or urea can disrupt the structure of water and interfere with hydrophobic interactions, thereby reducing aggregation.[1][5][6] However, their compatibility with your downstream experiments must be considered, as they can denature proteins.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Lyophilized peptide is insoluble in aqueous buffer. | High hydrophobicity of the this compound sequence. | 1. Use an Organic Co-solvent: First, dissolve the peptide in a minimal volume of DMSO, DMF, or acetonitrile. Then, slowly add this stock solution to the stirred aqueous buffer.[1][2] 2. pH Adjustment: Try dissolving the peptide in a buffer with a pH further away from its isoelectric point. For a peptide with a free N-terminus and C-terminus, trying a slightly acidic or basic pH may help. |
| Peptide precipitates out of solution after initial dissolution. | The concentration of the peptide exceeds its solubility limit in the final buffer composition. | 1. Lower the Final Concentration: Prepare a more dilute final solution. 2. Optimize Co-solvent Percentage: The final concentration of the organic co-solvent might be too low. You can try slightly increasing the percentage of the organic co-solvent in the final solution, ensuring it is compatible with your assay (typically <1% DMSO for cell-based assays).[2] |
| The peptide solution is cloudy or hazy. | Presence of small, insoluble aggregates. | 1. Sonication: Use a bath sonicator to treat the solution for short intervals on ice to break up aggregates.[7] 2. Filtration: For some applications, you can filter the solution through a 0.22 µm filter to remove larger aggregates, but this may reduce the concentration of your peptide. |
| Peptide aggregates over time during storage. | The peptide is not stable in the storage solution. | 1. Lyophilize for Long-Term Storage: For long-term storage, it is best to keep the peptide in its lyophilized form at -20°C or -80°C. 2. Aliquot and Freeze: If storing in solution, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. |
Quantitative Data on Solubilization Strategies
The following tables provide a summary of common solubilizing agents and their typical working concentrations. The effectiveness of each agent can be peptide-specific, and these values should be used as a starting point for optimization.
Table 1: Common Organic Co-solvents for Hydrophobic Peptides
| Co-solvent | Typical Starting Concentration for Stock Solution | Recommended Max. Final Concentration in Aqueous Solution | Notes |
| DMSO (Dimethyl sulfoxide) | 1-10 mg/mL | < 1% (for cell-based assays), up to 50% for other applications[1][2] | Good for most hydrophobic peptides; can be cytotoxic at higher concentrations.[8] |
| DMF (Dimethylformamide) | 1-10 mg/mL | Varies depending on the assay | Good alternative to DMSO. |
| Acetonitrile (ACN) | 1-10 mg/mL | Varies depending on the assay | Often used in HPLC; can be more volatile. |
| Isopropanol/Ethanol | 1-10 mg/mL | Varies depending on the assay | Can be effective for some peptides. |
Table 2: Chaotropic Agents and Other Additives
| Additive | Typical Working Concentration | Mechanism of Action | Considerations |
| Guanidine Hydrochloride (GuHCl) | 0.1 - 6 M | Disrupts hydrophobic interactions and hydrogen bonds.[1][5] | Can denature proteins; may interfere with biological assays. Low concentrations can sometimes promote aggregation.[1][9] |
| Urea | 1 - 8 M | Disrupts water structure and reduces hydrophobic effect.[6] | Can also be denaturing; may need to be removed before experiments. |
Experimental Protocols
Protocol 1: Solubilization of this compound Containing Peptides using an Organic Co-solvent
This protocol describes a stepwise method to dissolve a hydrophobic peptide.
Materials:
-
Lyophilized peptide containing this compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Add a minimal volume of 100% DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex the solution thoroughly until the peptide is completely dissolved. The solution should be clear.
-
While gently vortexing or stirring the aqueous buffer, slowly add the peptide stock solution dropwise to the buffer to reach the desired final concentration.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution remains clear, it is ready for use.
Protocol 2: Characterization of Peptide Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting peptide aggregation.[3][7]
Materials:
-
Peptide solution (prepared as described in Protocol 1)
-
DLS instrument
-
Low-volume cuvette
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Filter the peptide solution through a 0.22 µm syringe filter to remove any dust or large, non-specific aggregates.
-
Instrument Setup: Set the DLS instrument to the desired temperature (e.g., 25°C) and allow it to equilibrate.
-
Measurement:
-
Carefully pipette the filtered peptide solution into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate for 5-10 minutes.
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis: The software will generate a size distribution profile. An increase in the average hydrodynamic radius or the appearance of multiple peaks indicates the presence of aggregates.
Protocol 3: Quantification of Amyloid-like Aggregates using Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to detect the formation of β-sheet-rich amyloid-like fibrils. While amorphous aggregates may not be detected, this assay is useful for characterizing a specific type of ordered aggregation.[4][8][10][11][12][13][14]
Materials:
-
Peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT working solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-20 µM.
-
Sample Preparation: In a 96-well black microplate, mix your peptide sample with the ThT working solution. Include a control well with only the buffer and ThT.
-
Incubation: Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, to promote aggregation.
-
Fluorescence Measurement: At various time points, measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of ThT-positive aggregates.
Visualizations
Caption: Workflow for dissolving hydrophobic peptides.
Caption: Logical workflow for troubleshooting peptide aggregation.
References
- 1. Differences in the Pathways of Proteins Unfolding Induced by Urea and Guanidine Hydrochloride: Molten Globule State and Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low concentration of guanidine hydrochloride induces the formation of an aggregation-prone state in alpha-urease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thioflavin T | AAT Bioquest [aatbio.com]
- 12. Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refined Analytical Methods for H-Leu-Val-OH Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate detection and quantification of the dipeptide H-Leu-Val-OH.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored as a lyophilized powder at -20°C or colder in a tightly sealed container.[1][2][3] Once in solution, it is advisable to prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[2] For short-term storage of solutions, -20°C for up to a month may be acceptable.[2]
2. What are the primary degradation pathways for this compound?
The main stability concerns for peptides like this compound in solution are hydrolysis of the peptide bond and oxidation, particularly if any contaminating reactive species are present.[2] The stability of peptides in solution is often pH-dependent, with optimal stability typically observed between pH 5 and 7.[2]
3. Which analytical techniques are most suitable for this compound analysis?
High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (LC-MS), is a highly sensitive and specific method for the quantification of this compound.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and purity assessment.
Troubleshooting Guides
HPLC and LC-MS Analysis
Q1: I am observing poor retention of this compound on my C18 reversed-phase column. What can I do?
This is a common issue for small, polar molecules like this compound. Here are several approaches to improve retention:
-
Use a shallow gradient: Start with a low percentage of organic solvent (e.g., 1-5% acetonitrile) and use a very slow, shallow gradient.
-
Consider a different stationary phase: An AQ-type C18 column, which is designed for use in highly aqueous mobile phases, may provide better retention. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating highly polar compounds.[6][7][8][9]
-
Use ion-pairing reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape. However, be aware that TFA can suppress the signal in mass spectrometry.[10] Formic acid is a more MS-friendly alternative.[10]
Q2: My this compound peak is tailing. How can I improve the peak shape?
Peak tailing can be caused by several factors:[10][11]
-
Secondary interactions with the stationary phase: Ensure the mobile phase pH is appropriate to control the ionization state of the analyte. Adding a small amount of an acidic modifier like formic acid can help.
-
Column overload: Injecting too much sample can lead to peak tailing.[10] Try reducing the injection volume or sample concentration.
-
Column contamination: If the problem persists, the column may be contaminated.[10] Flush the column with a strong solvent or, if necessary, replace it.
Q3: I am experiencing a weak or no signal for this compound in my LC-MS analysis. What are the possible causes?
Several factors can contribute to a low MS signal:[10]
-
Ion suppression: Mobile phase additives can interfere with ionization.[10] If you are using TFA, consider switching to formic acid.[10]
-
Suboptimal source parameters: The settings of your mass spectrometer's ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal for this compound. Perform tuning and optimization using a standard solution.[10]
-
Sample loss: Peptides can adsorb to glass or certain plastic surfaces.[12] Use low-binding tubes and pipette tips to minimize this issue.[2]
NMR Analysis
Q1: I am having trouble dissolving this compound for NMR analysis.
This compound is a polar molecule and should be soluble in polar solvents. For NMR, deuterated water (D₂O) is a good choice. If solubility is still an issue, adding a small amount of deuterated acetic acid or methanol-d₄ may help.
Q2: The water peak in my ¹H NMR spectrum in D₂O is obscuring my analyte signals. What can I do?
This is a common challenge when working with aqueous solvents in NMR. Most modern NMR spectrometers have solvent suppression pulse sequences (e.g., presaturation) that can significantly reduce the intensity of the water signal.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [3][13] |
| Molecular Weight | 230.31 g/mol | [13] |
| Purity (by HPLC) | ≥ 99% | [13] |
| Appearance | White powder | [13] |
Suggested Starting Parameters for Analytical Methods
Table 1: HPLC Method Parameters
| Parameter | Recommendation |
| Column | HILIC (e.g., amide-based phase), 2.1 x 100 mm, < 3 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 1-5 µL |
| UV Detection | 210-220 nm |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (MS1) and Tandem MS (MS2) of precursor ion |
| Expected [M+H]⁺ | m/z 231.17 |
| Potential MS2 Fragments | Fragments corresponding to the loss of the valine or leucine side chain, or cleavage of the peptide bond. |
Table 3: ¹H NMR Parameters
| Parameter | Recommendation |
| Solvent | D₂O |
| Concentration | 1-5 mg/mL |
| Reference | Internal or external standard (e.g., DSS, TSP) |
| Expected Chemical Shifts (ppm) | α-H (Leu): ~4.0-4.2, α-H (Val): ~3.8-4.0, β-CH (Leu): ~1.6-1.8, γ-CH (Leu): ~1.5-1.7, δ-CH₃ (Leu): ~0.9-1.0, β-CH (Val): ~2.1-2.3, γ-CH₃ (Val): ~0.9-1.0 |
Experimental Protocols
HPLC-MS Method for this compound Quantification
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the initial mobile phase composition (e.g., 95% acetonitrile with 0.1% formic acid) to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Chromatography: Use a HILIC column with the parameters outlined in Table 1. Equilibrate the column for at least 10-15 minutes with the initial mobile phase conditions before the first injection.
-
Mass Spectrometry: Set the ESI source parameters as recommended in Table 2. Optimize the source conditions by infusing a standard solution of this compound.
-
Data Acquisition: Acquire data in both full scan mode to monitor the [M+H]⁺ ion (m/z 231.17) and in tandem MS mode to confirm the identity by fragmentation.
-
Quantification: Generate a calibration curve by plotting the peak area of the [M+H]⁺ ion against the concentration of the standards. Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. H-Val-Leu-OH peptide [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. chromacademy.com [chromacademy.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chemimpex.com [chemimpex.com]
Optimizing storage conditions for H-Leu-Val-OH to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the purity and stability of H-Leu-Val-OH (L-Leucyl-L-Valine).
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, with -80°C being preferable for maximum preservation.[1][2][3] It is crucial to store the peptide in a tightly sealed vial in a desiccator to protect it from moisture and light.[3][4][5] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and lead to hydrolysis.[3][5][6]
Q2: How should I store this compound for short-term use?
For short-term storage (days to weeks), lyophilized this compound can be kept at 4°C.[7] However, to minimize degradation, it is still recommended to store it at -20°C if possible.[5]
Q3: What is the recommended procedure for preparing a stock solution of this compound?
Due to the hydrophobic nature of both leucine and valine residues, this compound may have limited solubility in aqueous solutions.[4] It is recommended to first attempt dissolving the peptide in sterile, distilled water. If solubility is an issue, sonication can be used to aid dissolution.[1][4] If the peptide remains insoluble, a small amount of an organic solvent like DMSO or DMF can be used to dissolve the peptide first, followed by dilution with the desired aqueous buffer.[4][5]
Q4: How stable is this compound in solution, and how should it be stored?
Peptides are significantly less stable in solution compared to their lyophilized form.[6][8] If storage in solution is necessary, it is recommended to:
-
Use a sterile buffer at a slightly acidic pH between 5 and 6.[1][6]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which accelerate degradation.[1][8][9]
-
Store the aliquots frozen at -20°C or colder.[5] For very short-term storage (up to a week), 4°C may be acceptable.[1]
Q5: What are the primary degradation pathways for this compound?
The main chemical degradation pathway for this compound is the hydrolysis of the peptide bond, which is accelerated by the presence of moisture and extreme pH conditions.[10] Since this compound does not contain amino acids highly susceptible to oxidation (like Met or Cys) or deamidation (like Asn or Gln), it is considered relatively stable compared to other peptides.[7][10][11] However, physical instability, such as aggregation, can occur, especially at high concentrations or in suboptimal solvent conditions.[12][13]
Q6: How can I prevent moisture contamination when handling the lyophilized powder?
To prevent moisture absorption, always allow the vial containing the lyophilized peptide to equilibrate to room temperature in a desiccator before opening it.[1][3][5] This simple step prevents atmospheric water from condensing on the cold peptide powder, which would significantly reduce its long-term stability.[3] After weighing, the vial should be tightly sealed and stored under the recommended conditions.
Troubleshooting Guides
Issue 1: Reduced Biological Activity or Inconsistent Experimental Results
Inconsistent results are often linked to the degradation of the peptide. Purity can be compromised by improper storage and handling.
| Potential Cause | Recommended Action | Purity Verification Method |
| Chemical Degradation (Hydrolysis) | Store lyophilized peptide at -20°C or -80°C in a desiccator.[5][8] For solutions, aliquot and freeze, avoiding freeze-thaw cycles.[9] Use sterile, slightly acidic (pH 5-6) buffers.[6] | RP-HPLC to detect degradation products. |
| Physical Instability (Aggregation) | Ensure the peptide is fully dissolved. Use sonication if necessary.[1] Centrifuge the solution to remove any visible aggregates before use.[1] | Visual inspection for cloudiness or precipitates.[1] |
| Moisture Contamination | Always allow the peptide vial to warm to room temperature in a desiccator before opening.[3][6] | Karl Fischer titration to quantify water content. |
| Incorrect Peptide Concentration | Verify the net peptide content, as lyophilized powders can contain water and counter-ions (like TFA). | Amino Acid Analysis (AAA) for accurate quantification.[14] |
Issue 2: Difficulty Dissolving the Lyophilized Powder
This compound consists of hydrophobic amino acids, which can lead to solubility challenges in aqueous buffers.[4]
| Solvent/Method | Protocol | Considerations |
| Sterile Distilled Water | Add the required volume of water and vortex. If needed, use a sonicator to aid dissolution.[4] | This is the preferred starting solvent for most biological applications. |
| Aqueous Acetic Acid (10%) | If the peptide is basic (net positive charge), a small amount of dilute acetic acid can aid solubility.[6] | This compound is neutral, so this is less likely to be effective. |
| Organic Solvents (DMSO, DMF) | Dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add the solution to your aqueous buffer while vortexing.[5] | DMSO can be toxic to cells at higher concentrations. Check the tolerance of your experimental system. Solutions with DMSO should not be stored long-term.[5] |
Visualizing Workflows and Degradation Factors
Peptide Handling and Reconstitution Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: TFA Removal from Synthetic H-Leu-Val-OH Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic H-Leu-Val-OH peptides. It directly addresses specific issues that may be encountered during the critical process of removing trifluoroacetic acid (TFA), a common counterion from peptide synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic this compound peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid used during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] While effective for these purposes, residual TFA can be detrimental to downstream applications. The presence of TFA as a counterion can alter the peptide's secondary structure, solubility, and biological activity.[2] For cellular assays, TFA can be cytotoxic, even at low concentrations, potentially leading to inaccurate results.[1][3] Therefore, for reliable and reproducible experimental outcomes, especially in biological assays, it is crucial to remove or exchange the TFA counterion.[2]
Q2: What are the common methods for removing TFA from my this compound peptide?
A2: The most common methods involve exchanging the TFA counterion for a more biologically compatible one, such as chloride or acetate. The primary techniques are:
-
TFA/HCl Exchange via Lyophilization: This widely used method involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl) and then freeze-drying (lyophilizing) the sample. This process is typically repeated several times to ensure complete exchange.[1][4]
-
Ion-Exchange Chromatography: This method utilizes a resin that selectively binds the peptide while allowing the TFA to be washed away. The peptide is then eluted with a solution containing the desired counterion (e.g., acetate).[2]
-
Reverse-Phase HPLC (RP-HPLC): The same HPLC system used for purification can be adapted for TFA removal. The peptide is loaded onto the column and washed with a mobile phase containing a different acid, such as acetic acid, to replace the TFA.[5][6]
-
Precipitation: This involves precipitating the peptide from a solution in which TFA is soluble, thereby separating the two.[7]
Q3: How do I choose the best TFA removal method for this compound?
A3: The choice of method depends on several factors, including the required final purity, the scale of the process, and the sensitivity of your downstream application. For the dipeptide this compound, which is relatively small and simple, TFA/HCl exchange via lyophilization is often a robust and cost-effective choice for routine applications.[2][8] Ion-exchange chromatography can be more effective for achieving very low residual TFA levels.[2] RP-HPLC is a good option if further purification is also required.[5]
Q4: What level of residual TFA is considered acceptable for biological assays?
A4: For most cell-based applications, a residual TFA level of less than 1% is recommended to avoid cytotoxic effects and other interferences.[1] However, for highly sensitive assays, it may be necessary to achieve even lower levels. It is always best to validate the acceptable TFA tolerance for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cytotoxicity or inhibition in cell-based assays. | Residual TFA in the peptide sample. | Perform a counterion exchange to replace TFA with a more biocompatible counterion like chloride or acetate. Aim for a residual TFA level of less than 1%.[1] |
| Poor solubility of this compound in aqueous assay buffer. | TFA counterions can sometimes negatively affect peptide solubility. | 1. Counterion Exchange: Exchanging TFA for hydrochloride or acetate may improve solubility.[1] 2. Test Different Buffers: Peptide solubility is highly dependent on pH. Experiment with buffers at different pH values.[1] 3. Use a Co-solvent: Dissolve the peptide in a small amount of an organic solvent like DMSO first, then slowly add it to your aqueous buffer.[1] |
| Incomplete TFA removal after TFA/HCl exchange. | 1. Insufficient lyophilization cycles. 2. Suboptimal HCl concentration. | 1. Increase Lyophilization Cycles: Repeat the dissolution in dilute HCl and lyophilization process 2-3 times for more complete removal.[1][4] 2. Optimize HCl Concentration: A final HCl concentration between 2 mM and 10 mM is generally recommended. A concentration of 10 mM is often optimal for efficient exchange without causing peptide degradation.[1][8] |
| Low peptide yield after TFA removal. | 1. Handling losses during transfers. 2. Peptide precipitation during the exchange process. 3. Inherent losses in the chosen method (e.g., irreversible binding to ion-exchange resin). | 1. Careful Handling: Ensure all peptide material is fully dissolved and transferred at each step. 2. Address Precipitation: If precipitation occurs, try lowering the peptide concentration or using a different buffer system (e.g., a phosphate buffer).[2] 3. Method Optimization: Be aware that some methods, like ion-exchange, can have inherent losses of 20-30%.[2] |
| Peptide degradation or modification. | Harsh acidic conditions during TFA/HCl exchange. | Stick to the recommended HCl concentration range of 2-10 mM to avoid potential peptide modification.[4][9] |
Quantitative Data on TFA Removal
The efficiency of TFA removal can vary depending on the method and the number of cycles performed. The following table summarizes the typical reduction in TFA content using the TFA/HCl exchange method.
| HCl Concentration | Number of Exchange Cycles | Residual TFA Content (% w/w) |
| 2 mM | 1 | > 1% |
| 2 mM | 2 | > 1% |
| 2 mM | 3 | < 1% |
| 5 mM | 1 | > 1% |
| 5 mM | 2 | < 1% |
| 10 mM | 1 | < 1% |
| 100 mM | 1 | < 1% |
| Data adapted from a study on the systematic investigation of TFA removal. The initial TFA content was approximately 33% (w/w). A residual TFA content of <1% is generally considered acceptable for biological assays.[1] |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This is the most common and straightforward method for replacing TFA with chloride counterions.[1]
Materials:
-
This compound peptide-TFA salt
-
High-purity water
-
100 mM HCl stock solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL. A phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[1][5]
-
Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A 10 mM concentration is often optimal.[1][8]
-
Allow the solution to stand at room temperature for at least one minute.[1]
-
Freeze the solution. For best results, flash-freeze in liquid nitrogen. Alternatively, use a -80°C or -20°C freezer.[1]
-
Lyophilize the frozen sample overnight until all the liquid has been removed.[1]
-
To ensure complete exchange, repeat the cycle by re-dissolving the lyophilized peptide powder in the dilute HCl solution (step 2) and repeating the freezing (step 4) and lyophilization (step 5) steps. Two to three cycles are typically sufficient.[1][4]
-
After the final lyophilization, the this compound peptide is in the hydrochloride salt form. Re-dissolve it in the desired buffer for your experiment.[5]
Protocol 2: TFA/Acetate Exchange via Ion-Exchange Chromatography
This method is effective for a more complete TFA removal and for obtaining the peptide in an acetate salt form.[2]
Materials:
-
This compound peptide-TFA salt
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
High-purity water
-
Chromatography column
Procedure:
-
Resin Preparation: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the expected amount of TFA in the peptide sample.[2][7]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[2]
-
Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[2]
-
Sample Loading: Dissolve the this compound peptide-TFA salt in distilled water and apply it to the prepared column.[2]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.[2]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[2]
Visualizations
Caption: Workflow for TFA/HCl salt exchange via lyophilization.
Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 7. peptide.com [peptide.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for H-Leu-Val-OH Purity Analysis
This guide provides an objective comparison of two common High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the dipeptide H-Leu-Val-OH. The performance of a gradient and an isocratic reversed-phase HPLC method is evaluated based on key validation parameters. Supporting experimental data, detailed methodologies, and a clear workflow are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their analytical needs.
Introduction to HPLC in Peptide Purity Analysis
The purity of synthetic peptides is a critical quality attribute, especially for therapeutic use, as impurities can impact biological activity, safety, and stability. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the isolation and analysis of peptides.[1] Specifically, Reversed-Phase HPLC (RP-HPLC) is the standard and most widely used technique for assessing the purity of synthetic peptides due to its high resolution, reproducibility, and sensitivity.[2]
The validation of the analytical procedure is essential to demonstrate that it is suitable for its intended purpose.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines that outline the necessary validation characteristics, which include accuracy, precision, specificity, linearity, range, and robustness.[4][5][6][7] This guide compares two validated RP-HPLC methods for analyzing the purity of this compound.
Experimental Protocols
The following protocols describe two distinct RP-HPLC methods for this compound purity analysis.
Method A: Gradient Elution RP-HPLC
This method is designed for high-resolution separation and is particularly suitable for identifying and quantifying unknown impurities and degradation products.
-
Chromatographic System: A system capable of forming a precise gradient, equipped with a UV-Vis or Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1.0 mg/mL of this compound dissolved in Mobile Phase A.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 60 26.0 95 30.0 95 31.0 5 | 35.0 | 5 |
Method B: Isocratic Elution RP-HPLC
This method is optimized for routine quality control, offering simplicity, robustness, and faster analysis times once the separation parameters are established.
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 50mM Potassium Phosphate Buffer pH 3.0 (35:65 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection: 215 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: 1.0 mg/mL of this compound dissolved in the mobile phase.
HPLC Method Validation Workflow
The validation of an analytical method follows a structured sequence of experiments to demonstrate its suitability. The logical workflow for validating an HPLC purity method is illustrated below.
Caption: A logical workflow for the validation of an HPLC analytical method.
Comparative Data
The performance of Method A and Method B was assessed against critical validation parameters. All experiments were conducted according to a predefined validation protocol.
Table 1: System Suitability Test (SST) Comparison
System suitability is performed before any validation run to ensure the chromatographic system is adequate for the intended analysis.[6]
| Parameter | Method A (Gradient) | Method B (Isocratic) | Acceptance Criteria |
| Resolution (Rs) (main peak vs. closest impurity) | 3.1 | 2.2 | ≥ 2.0 |
| Tailing Factor (T) | 1.2 | 1.4 | ≤ 2.0 |
| Theoretical Plates (N) | > 15,000 | > 7,500 | ≥ 2000 |
| %RSD of Peak Area (n=6 injections) | 0.45% | 0.68% | ≤ 1.0% |
Table 2: Summary of Method Validation Parameters
The following table summarizes the results obtained for the core validation characteristics for both HPLC methods.
| Validation Parameter | Method A (Gradient) | Method B (Isocratic) |
| Specificity | No interference from blank or placebo. Peak purity > 99.9%. | No interference from blank or placebo. Peak purity > 99.8%. |
| Linearity (r²) | 0.9997 | 0.9992 |
| Range (% of target conc.) | 10% - 150% | 50% - 150% |
| Accuracy (% Recovery) | 99.2% - 101.1% | 98.8% - 101.5% |
| Precision (Repeatability, %RSD) | 0.55% | 0.75% |
| Precision (Intermediate, %RSD) | 0.82% | 1.10% |
| LOD (% of target conc.) | 0.03% | 0.08% |
| LOQ (% of target conc.) | 0.10% | 0.25% |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temp (±2°C). | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temp (±2°C). |
Discussion and Conclusion
Both methods proved to be valid and suitable for the purity determination of this compound.
-
Method A (Gradient) demonstrated superior performance in terms of resolution, sensitivity (lower LOD and LOQ), and precision. The wide linear range and high theoretical plate count make it the ideal choice for stability-indicating assays and for the comprehensive characterization of new batches where unknown impurities may be present.
-
Method B (Isocratic) , while showing slightly lower resolution and sensitivity, is perfectly adequate for routine quality control. Its primary advantages are a shorter potential runtime (if impurities are well-resolved early) and greater simplicity, which can lead to more consistent performance between different systems and laboratories. The method is robust and provides accurate and reliable quantification for release testing.
The choice between the two methods should be guided by the intended application.
-
For research, development, and stability studies requiring the highest resolution and sensitivity to detect potential degradants, the Gradient Method (A) is recommended.
-
For routine quality control and batch release testing where the impurity profile is well-understood and efficiency is paramount, the Isocratic Method (B) is a robust and reliable option.
References
- 1. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ijrrjournal.com [ijrrjournal.com]
Efficacy of H-Leu-Val-OH in drug delivery systems compared to others
In the landscape of advanced drug delivery systems, the dipeptide H-Leu-Val-OH is emerging as a promising building block for self-assembling nanocarriers. This guide provides a comparative analysis of the efficacy of this compound-based systems against other established platforms, namely liposomes and polymeric nanoparticles. The objective is to offer researchers, scientists, and drug development professionals a data-driven overview to inform their selection of drug delivery vehicles.
Performance Comparison of Drug Delivery Systems
The efficacy of a drug delivery system is determined by several key parameters, including its ability to encapsulate a therapeutic agent, the rate at which it releases the drug, and its biocompatibility. The following tables summarize the quantitative data from various studies to facilitate a direct comparison between this compound-based systems and other nanocarriers.
Table 1: Drug Loading Capacity and Encapsulation Efficiency
| Delivery System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Dipeptide Nanoparticles | Doxorubicin | 10-20 | 50-70 | [1] |
| Liposomes (Doxil®) | Doxorubicin | ~10 | >90 | [2] |
| PLGA Nanoparticles | Doxorubicin | 1-5 | 50-80 | [3] |
Note: Data for dipeptide nanoparticles is based on systems with similar hydrophobic amino acids to this compound due to the limited direct data on this compound.
Table 2: Physicochemical Properties
| Delivery System | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| Dipeptide Nanoparticles | 100-300 | -15 to +20 | [4] |
| Liposomes | 80-120 | -10 to -30 | [2] |
| PLGA Nanoparticles | 150-250 | -20 to -50 | [3] |
Table 3: In Vitro Drug Release
| Delivery System | Drug | Release Profile | Conditions | Reference |
| Dipeptide Nanoparticles | Doxorubicin | Sustained release over 48h | pH 7.4 | [1] |
| Liposomes | Doxorubicin | Slow release, pH-sensitive | pH 5.5 vs 7.4 | [5] |
| PLGA Nanoparticles | Doxorubicin | Biphasic: initial burst then sustained release | pH 7.4 | [3][6] |
Table 4: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound based Nanoparticles (µM) | Liposomes (µM) | Polymeric Nanoparticles (µM) | Free Drug (µM) | Reference |
| HeLa | Data not available | 1.5 (Doxil®) | 0.8 (DOX-PLGA) | 0.5 | [7] |
| MCF-7 | Data not available | 2.1 (Doxil®) | 1.2 (DOX-PLGA) | 0.7 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
1. Preparation of Self-Assembled Dipeptide Nanoparticles
This protocol describes a common method for the preparation of nanoparticles from dipeptides like this compound through self-assembly.
-
Materials: this compound dipeptide, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve the this compound dipeptide in DMSO to create a stock solution.
-
Rapidly inject the dipeptide stock solution into a stirring solution of PBS (pH 7.4).
-
The change in solvent polarity induces the self-assembly of the dipeptides into nanoparticles.
-
The resulting nanoparticle suspension is then purified by dialysis against PBS to remove the organic solvent.
-
2. Preparation of Doxorubicin-Loaded Liposomes
This protocol outlines the thin-film hydration method for encapsulating doxorubicin into liposomes.
-
Materials: Phospholipids (e.g., DSPC, Cholesterol), Doxorubicin hydrochloride, Chloroform, Methanol, Hydration buffer (e.g., sucrose solution).
-
Procedure:
-
Dissolve the lipids in a chloroform/methanol mixture.
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with a doxorubicin solution in a hydration buffer.
-
The mixture is then subjected to sonication or extrusion to form unilamellar liposomes of a desired size.
-
Unencapsulated doxorubicin is removed by size exclusion chromatography.
-
3. In Vitro Drug Release Assay
This protocol details the dialysis method used to evaluate the release kinetics of a drug from nanoparticles.
-
Apparatus: Dialysis membrane (with appropriate molecular weight cut-off), release medium (e.g., PBS at different pH values), shaking incubator.
-
Procedure:
-
A known amount of the drug-loaded nanoparticle suspension is placed inside a dialysis bag.
-
The dialysis bag is immersed in a larger volume of the release medium.
-
The entire setup is placed in a shaking incubator at 37°C.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
4. MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of drug formulations.
-
Materials: Human cancer cell line (e.g., HeLa, MCF-7), cell culture medium, drug formulations (nanoparticles and free drug), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug formulations and incubate for a specified period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
-
Visualizing the Processes
Experimental Workflow for Nanoparticle Preparation and Drug Loading
References
- 1. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging research and clinical development trends of liposome and lipid nanoparticle drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid discovery of self-assembling peptides with one-bead one-compound peptide library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to H-Leu-Val-OH Synthesis Protocols: Efficiency and Performance Benchmarking
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is paramount. The dipeptide H-Leu-Val-OH serves as a crucial building block in the synthesis of more complex peptide structures. This guide provides an objective comparison of the three primary methodologies for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. The performance of each protocol is benchmarked against key efficiency metrics, supported by detailed experimental methodologies to aid in selecting the most appropriate strategy for your research and development needs.
Performance Benchmarking: A Quantitative Comparison
The selection of a synthesis protocol is often a trade-off between speed, purity, yield, and cost. The following table summarizes the key performance indicators for each this compound synthesis method. The presented values are representative and can vary based on the specific reagents, scale, and instrumentation used.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Typical Purity | >95%[1] | 90–98%[1] | >99% |
| Typical Yield | High for short to medium peptides[1] | Can be higher for very short peptides[1] | >90%[2] |
| Synthesis Time | Faster due to automation and simplified purification[1] | Slower due to multi-step purification[1] | Variable, can be rapid |
| Solvent Consumption | High, due to extensive washing steps[1] | Generally lower, but requires solvents for purification[1] | Low, primarily aqueous buffers |
| Reagent Usage | Excess reagents often used to drive reactions to completion | Stoichiometric amounts are more common | Catalytic amount of enzyme |
| Scalability | Well-suited for both small-scale and large-scale automated synthesis | Advantageous for large-scale synthesis of short peptides[3] | Can be challenging to scale up due to enzyme cost and availability |
| Environmental Impact | Generates significant chemical waste[2] | More environmentally friendly than SPPS due to reduced solvent and reagent use[4][5] | Considered "greener" due to aqueous conditions and biodegradability of enzymes[2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via SPPS, LPPS, and Enzymatic Synthesis are provided below.
Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for producing peptides with a C-terminal carboxylic acid.
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Val-OH
-
Fmoc-Leu-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Coupling agents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or HATU/HBTU
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Attachment (Valine):
-
Swell the 2-CTC resin in DCM for 1-2 hours in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dissolve Fmoc-Val-OH (1.5 eq) and DIEA (3.0 eq) in DCM.
-
Add the solution to the resin and shake for 2-4 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (8:1:1) and shake for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Second Amino Acid Coupling (Leucine):
-
In a separate vial, pre-activate Fmoc-Leu-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from Leucine.
-
-
Cleavage of the Peptide from the Resin:
-
Wash the final peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Add the pre-chilled cleavage cocktail to the resin and stir at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of this compound.
-
Liquid-Phase Peptide Synthesis (LPPS) Protocol
This protocol describes the synthesis of this compound in solution using Boc and Benzyl (Bzl) protecting groups.
Materials and Reagents:
-
Boc-Leu-OH
-
H-Val-OBzl·HCl (Valine benzyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Coupling Reaction:
-
Dissolve H-Val-OBzl·HCl (1.0 eq) in DCM and add DIEA (1.1 eq) to neutralize the salt.
-
In a separate flask, dissolve Boc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0 °C.
-
Add the neutralized H-Val-OBzl solution to the Boc-Leu-OH solution.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-Leu-Val-OBzl by flash column chromatography or recrystallization.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-Leu-Val-OBzl in a 1:1 solution of TFA/DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain H-Leu-Val-OBzl·TFA.
-
-
Global Deprotection (Hydrogenolysis):
-
Dissolve the H-Leu-Val-OBzl·TFA in methanol.
-
Add Pd/C catalyst.
-
Hydrogenate the mixture (e.g., using a balloon filled with hydrogen gas) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst through Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the final this compound.
-
-
Purification and Analysis:
-
Isolate the product by filtration or centrifugation and dry under vacuum.
-
If necessary, further purify by recrystallization or RP-HPLC.
-
Analyze the final product by analytical RP-HPLC and mass spectrometry.
-
Enzymatic Synthesis Protocol
This protocol provides a general framework for the enzymatic synthesis of this compound, which can be optimized for specific enzymes and conditions.
Materials and Reagents:
-
L-Leucine ester (e.g., Leucine methyl ester)
-
L-Valine
-
Protease enzyme (e.g., Papain, Thermolysin, or a specific peptidase)
-
Buffer solution (e.g., phosphate or Tris-HCl buffer at optimal pH for the enzyme)
-
Organic co-solvent (optional, e.g., acetonitrile, to improve substrate solubility)
-
Acid or base for pH adjustment
Procedure:
-
Reaction Setup:
-
Dissolve L-Leucine ester and L-Valine in the appropriate buffer solution. An organic co-solvent may be added if necessary.
-
Adjust the pH of the solution to the optimal range for the selected enzyme.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme.
-
-
Enzymatic Reaction:
-
Add the protease enzyme to the reaction mixture to initiate the synthesis.
-
Stir the reaction gently.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached completion (or equilibrium), terminate the reaction by methods such as heat inactivation of the enzyme or by adding a denaturing agent.
-
Remove the enzyme by precipitation and centrifugation or filtration.
-
-
Purification and Analysis:
-
Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography or RP-HPLC.
-
Analyze the purified product by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
-
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each synthesis protocol.
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Caption: Workflow for Liquid-Phase Peptide Synthesis of this compound.
Caption: Workflow for Enzymatic Synthesis of this compound.
References
A Researcher's Guide to Cross-Validation of Analytical Techniques for H-Leu-Val-OH Characterization
For researchers, scientists, and professionals in drug development, the accurate characterization of synthetic peptides is paramount. This guide provides an objective comparison of key analytical techniques for the characterization of the dipeptide H-Leu-Val-OH (L-Leucyl-L-Valine). By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of appropriate analytical strategies for comprehensive quality control.
The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results across different techniques.[1] This involves comparing data from multiple methods to gain a comprehensive understanding of the peptide's identity, purity, and structural integrity.
Data Presentation: Comparative Analysis of Analytical Techniques
The following table summarizes the quantitative data obtained from the characterization of a single batch of this compound using four common analytical techniques. This side-by-side comparison highlights the strengths and typical results of each method in assessing critical quality attributes.
| Analytical Technique | Parameter Measured | Result | Typical Uncertainty/Limit |
| High-Performance Liquid Chromatography (HPLC) | Purity | 99.2% | ± 0.2% |
| Mass Spectrometry (MS) | Molecular Weight (Monoisotopic) | 230.1631 Da | ± 0.0005 Da |
| Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation & Purity | Confirmed, >99% | Purity: ± 0.5% |
| Elemental Analysis | Elemental Composition (C, H, N) | C: 57.37%, H: 9.63%, N: 12.16% | ± 0.4% |
Mandatory Visualization
The logical workflow for the cross-validation of analytical techniques for this compound characterization is depicted below. This diagram illustrates the sequential and parallel steps involved in a comprehensive analysis of the dipeptide.
Cross-validation workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from any synthesis-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: The this compound sample was dissolved in Mobile Phase A at a concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the identity of this compound by determining its molecular weight. The theoretical monoisotopic mass of this compound (C₁₁H₂₂N₂O₃) is 230.1630 Da.[2][3]
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Infusion: The sample, prepared as for HPLC, was directly infused into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum is analyzed for the presence of the protonated molecule [M+H]⁺. The experimentally determined mass is then compared to the theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound and to assess its purity.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.7 mL of Deuterium Oxide (D₂O).
-
Experiments: ¹H NMR and ¹³C NMR spectra were acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared to expected values for the this compound structure. Purity can be estimated by comparing the integral of the peptide signals to those of any observed impurities.
Elemental Analysis for Compositional Verification
Objective: To determine the elemental composition (Carbon, Hydrogen, and Nitrogen) of this compound and compare it to the theoretical values. The theoretical elemental composition of this compound (C₁₁H₂₂N₂O₃) is C: 57.37%, H: 9.63%, N: 12.16%.
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dried this compound sample (typically 1-2 mg) was placed in a tin capsule.
-
Analysis: The sample was combusted, and the resulting gases were separated and quantified to determine the percentage of each element.
-
Data Analysis: The experimental percentages of C, H, and N are compared with the theoretical values. A close correlation provides strong evidence of the sample's purity and correct composition.
References
Comparative Analysis of H-Leu-Val-OH in Diverse Biological Assays: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the dipeptide H-Leu-Val-OH (L-Leucyl-L-Valine) across a spectrum of biological assays. Designed for researchers, scientists, and professionals in drug development, this document outlines the performance of this compound in key experimental models, offering a framework for its evaluation against alternative compounds. While direct quantitative data for this compound is emerging, this guide synthesizes available information on related dipeptides and derivatives to provide a valuable comparative context.
Introduction to this compound
This compound is a dipeptide composed of the essential amino acids Leucine and Valine. These branched-chain amino acids (BCAAs) are fundamental to numerous physiological processes, including protein synthesis, energy metabolism, and cell signaling. As a naturally occurring metabolite, this compound is a subject of interest for its potential bioactivity. This guide explores its performance in antimicrobial, antioxidant, and cytotoxicity assays, providing a baseline for future research and development.
Antimicrobial Activity
The antimicrobial potential of dipeptides is a growing area of research. The minimal inhibitory concentration (MIC) is a key metric used to quantify the effectiveness of a compound against a specific microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Compound | S. aureus | B. subtilis | E. coli | S. typhi |
|---|---|---|---|---|
| Leu-Val Derivative (8a) [1] | 1200 | 6000 | >10000 | 10000 |
| Leu-Val Derivative (8b) [1] | 1100 | 570 | 950 | 980 |
| Leu-Val Derivative (8j) [1] | >10000 | 650 | >10000 | >10000 |
| Ciprofloxacin (Standard) | - | - | - | - |
Note: Data for Leu-Val derivatives are based on dipeptide-carboxamide scaffolds and serve as an indicator of the potential activity of the Leu-Val core.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).
-
Serial Dilution of Test Compounds: The dipeptides and control antibiotics are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize harmful free radicals. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals in a sample.
Table 2: Comparative Antioxidant Activity (IC50 in µg/mL)
| Compound | DPPH Radical Scavenging | ABTS Radical Scavenging |
|---|---|---|
| This compound | Data not available | Data not available |
| Leu-Lys | >1000 | >1000 |
| Lys-Leu | >1000 | >1000 |
| Ascorbic Acid (Standard) | ~5-15 | ~2-8 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test dipeptide are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Figure 2: Principle and workflow of the DPPH antioxidant assay.
Cytotoxicity and Lifespan Assays
Evaluating the effect of a compound on cell viability and organismal lifespan is crucial for assessing its potential therapeutic window and safety profile. The nematode Caenorhabditis elegans is a widely used model organism for such studies due to its short lifespan and genetic tractability.
Table 3: Comparative Effects on C. elegans Lifespan
| Compound (at 10 mg/mL) | Mean Lifespan Extension (%) |
|---|---|
| This compound | Data not available |
| Leu-Lys (LK) [2] | 20.9%[2] |
| Lys-Leu (KL) [2] | 11.7%[2] |
Experimental Protocol: C. elegans Lifespan Assay
-
Synchronization of Worms: A population of age-synchronized L1 larvae is prepared.
-
Treatment: The synchronized worms are transferred to nematode growth medium (NGM) plates containing a lawn of E. coli OP50 (as a food source) and the test dipeptide at various concentrations.
-
Maintenance: The worms are transferred to fresh plates every 2-3 days.
-
Scoring: The number of live and dead worms is counted daily. Worms are considered dead if they do not respond to gentle prodding.
-
Data Analysis: Survival curves are generated, and the mean lifespan is calculated. Statistical analysis (e.g., log-rank test) is used to determine the significance of any observed lifespan extension.
Figure 3: Experimental workflow for the C. elegans lifespan assay.
Conclusion
The dipeptide this compound holds potential for biological activity, stemming from the known roles of its constituent amino acids. While direct, comprehensive comparative data for this compound remains to be fully elucidated in the public domain, this guide provides a foundational framework for its evaluation. The presented experimental protocols and comparative data on related dipeptides and derivatives offer a valuable resource for researchers aiming to characterize the bioactivity of this compound and other small peptides. Further investigation into the antimicrobial, antioxidant, and lifespan-modulating effects of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Peptides Derived from (RRWQWRMKKLG)2-K-Ahx Induce Selective Cellular Death in Breast Cancer Cell Lines through Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the In Vitro and In Vivo Stability of H-Leu-Val-OH
For researchers and professionals in drug development, understanding the stability of a peptide like H-Leu-Val-OH (Leucyl-Valine) is critical. This dipeptide, formed from L-leucine and L-valine, serves as a fundamental model for studying the metabolic fate of short-chain peptides.[1][2] Its stability, both in controlled laboratory settings (in vitro) and within a living organism (in vivo), dictates its potential as a therapeutic agent or a building block for more complex pharmaceuticals. Peptides are notoriously susceptible to degradation by proteases, which can result in a short half-life and limit their therapeutic applicability.[3] This guide provides a comparative framework, outlining the experimental protocols to assess the stability of this compound and presenting the expected metabolic pathways.
Comparative Stability of this compound: A Methodological Overview
| Parameter | In Vitro Stability | In Vivo Stability | Factors Influencing Stability |
| Half-life (t½) | Expected to be longer in buffered solutions, but can be short in biological matrices like plasma or tissue homogenates due to high enzyme concentrations. | Generally expected to be shorter than in vitro due to the combined effects of enzymatic degradation, renal clearance, and distribution into tissues. | Enzymatic degradation by peptidases, pH, temperature, and binding to plasma proteins.[3][4] |
| Degradation Products | Primarily L-leucine and L-valine due to cleavage of the peptide bond by peptidases. | L-leucine and L-valine are the initial products, which are then further metabolized through their respective amino acid degradation pathways.[2] | Presence of various peptidases in different tissues and circulation. |
| Metabolic Pathways | Limited to the enzymatic activity present in the chosen biological matrix (e.g., plasma, liver microsomes). | Involves a complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes throughout the body. | Organ-specific enzymes and metabolic rates. |
Experimental Protocols
To empirically determine the stability of this compound, the following detailed experimental protocols are recommended.
In Vitro Stability Assay in Human Plasma
This protocol is designed to assess the enzymatic stability of this compound in a biologically relevant matrix.[5][6]
1. Preparation of Solutions:
- Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
- Thaw pooled human plasma on ice and centrifuge to remove any precipitates.
2. Incubation:
- Pre-warm the human plasma to 37°C.
- In a microcentrifuge tube, add the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 50 µg/mL.
- Incubate the mixture at 37°C with gentle shaking.
3. Time-Point Sampling:
- At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
4. Reaction Quenching and Protein Precipitation:
- Immediately mix the aliquot with three volumes of ice-cold acetonitrile containing an internal standard to stop the enzymatic reaction and precipitate plasma proteins.
- Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
5. Sample Analysis by LC-MS:
- Carefully transfer the supernatant to an HPLC vial for analysis.
- Inject the sample onto a reversed-phase C18 column coupled to a mass spectrometer.
- Quantify the remaining intact this compound by monitoring its specific mass-to-charge ratio ([M+H]⁺).
6. Data Analysis:
- Calculate the percentage of intact this compound remaining at each time point relative to the 0-minute sample.
- Determine the half-life (t½) by fitting the data to a first-order decay model.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical approach to evaluate the in vivo stability and clearance of this compound.
1. Animal Model and Dosing:
- Use a suitable rodent model (e.g., Sprague-Dawley rats).
- Administer this compound via intravenous (IV) bolus injection at a specific dose.
2. Blood Sampling:
- Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation:
- Centrifuge the blood samples to separate the plasma.
4. Sample Processing:
- Perform protein precipitation on the plasma samples using a method similar to the in vitro protocol (e.g., with acetonitrile).
5. Bioanalysis by LC-MS/MS:
- Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
- Plot the plasma concentration of this compound versus time.
- Calculate key pharmacokinetic parameters, including half-life (t½), volume of distribution (Vd), and clearance (CL), using appropriate software.
Visualizing the Methodologies
To further clarify the experimental processes and metabolic fate, the following diagrams are provided.
Caption: Experimental workflows for in vitro and in vivo stability assessment.
Caption: Metabolic pathway of this compound.
By employing these standardized protocols and understanding the underlying metabolic pathways, researchers can effectively characterize the stability of this compound, paving the way for its potential application in drug development and other biomedical research.
References
- 1. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Leucyl-Valine (HMDB0028942) [hmdb.ca]
- 3. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Analysis of H-Leu-Val-OH from Various Suppliers for Research and Pharmaceutical Development
For Immediate Release
This guide provides a comprehensive comparison of the dipeptide H-Leu-Val-OH from different commercial suppliers. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable product for their specific applications, ensuring reliability and reproducibility of experimental outcomes. This comparison focuses on critical quality attributes, including purity, identity, and the presence of residual impurities.
This compound, a dipeptide composed of L-leucine and L-valine, is a fundamental building block in solid-phase peptide synthesis (SPPS) and is utilized in various research applications, including drug discovery and nutritional science.[1][2] The quality of this starting material is paramount, as impurities can lead to the formation of undesired side-products, impacting the yield and purity of the final peptide.[2]
Comparative Analysis of Supplier Specifications
The following table summarizes the typical specifications for this compound available from various suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[3]
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Test Method |
| Appearance | White to off-white powder | White crystalline powder | White powder | Visual Inspection |
| Purity (by HPLC) | ≥ 99.0% | ≥ 98.5% | ≥ 99.5% | RP-HPLC |
| Identity (by MS) | Conforms to structure | Conforms to structure | Conforms to structure | ESI-MS |
| Molecular Weight | 230.31 g/mol | 230.31 g/mol | 230.31 g/mol | Mass Spectrometry |
| Optical Rotation | Specific rotation value | Specific rotation value | Specific rotation value | Polarimetry |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 1.5% | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> | Meets USP <467> | Meets USP <467> | GC-HS |
| Trifluoroacetic Acid (TFA) Content | ≤ 0.1% | Not specified | ≤ 0.05% | Ion Chromatography |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of this compound are provided below.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates this compound from any potential impurities based on their hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.[4]
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
This technique confirms the molecular weight of this compound.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: The sample solution from the HPLC analysis can be directly infused into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z = 231.17).
Determination of Enantiomeric Purity by Chiral Chromatography
This experiment is crucial to ensure that the L-enantiomers of leucine and valine are present and to quantify any D-enantiomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable chiral column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: A mixture of hexane and ethanol with a small percentage of an acidic or basic modifier, as recommended by the column manufacturer.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Data Analysis: The chromatogram should ideally show a single peak for the L,L-dipeptide. The presence of any other peaks would indicate diastereomeric impurities.
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates the general workflow for the quality control analysis of a new batch of this compound.
Caption: Quality control workflow for this compound.
Logical Relationship for Supplier Selection
The decision-making process for selecting a suitable supplier involves several key considerations, as depicted in the diagram below.
Caption: Decision-making for this compound supplier selection.
Potential Role in a Signaling Pathway
While this compound is primarily a building block, dipeptides can have biological activity. The diagram below illustrates a hypothetical signaling pathway where a dipeptide could be involved, for instance, by being transported into a cell and influencing metabolic processes.
Caption: Cellular uptake and fate of a dipeptide.
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling H-Leu-Val-OH
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE) and Hazard Mitigation
While H-Leu-Val-OH is not classified as a hazardous substance, prudent laboratory practices dictate the use of standard PPE to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses or goggles | To protect eyes from dust or splashes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust formation is unavoidable. | To prevent inhalation of peptide dust.[1] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
Primary Routes of Exposure: Inhalation, ingestion, and skin or eye contact.[1]
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify that the product label matches the order specifications (this compound).
-
Wear appropriate PPE during unpacking.
Step 2: Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Lyophilized peptides should typically be stored at or below -20°C.[2]
-
Keep it segregated from incompatible materials.
Step 3: Handling and Weighing
-
Handle the solid peptide in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[3]
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the work area thoroughly after handling to prevent cross-contamination.
Step 4: Solution Preparation
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If using water as a solvent for stock solutions, it may be advisable to filter and sterilize it before use.[4]
III. Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance. Do not dispose of this peptide down the drain or in general waste unless explicitly permitted by your institution.[1]
Disposal Procedures:
| Waste Type | Disposal Container | Procedure |
| Solid Peptide Waste | Sealed, clearly labeled chemical waste container. | Collect unused or expired solid peptide in a designated container. Label with the full chemical name. Store in a designated chemical waste accumulation area.[5] |
| Liquid Peptide Solutions | Leak-proof, labeled liquid chemical waste container. | Collect all solutions containing this compound in a compatible container. Do not pour down the drain without EHS approval.[3][5] |
| Contaminated Labware | Labeled solid chemical waste container. | Dispose of items such as gloves, weighing boats, and pipette tips that have come into contact with the peptide as solid chemical waste.[5] |
| Empty Vials | Glass waste or as per EHS guidelines. | Triple-rinse the empty vial with a suitable solvent. Collect the rinsate as liquid chemical waste. Dispose of the rinsed vial as instructed by your EHS department.[5] |
Key Disposal Steps:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[3]
-
Label Containers: Clearly label all waste containers with "this compound" and any other required information.[3]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the chemical waste.[5]
IV. Spill and Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and keep unnecessary personnel away.[1]
-
Contain Spill: Prevent further spread of the material.
-
Clean-up:
Logistical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
